molecular formula C8H7BrN2S B2721797 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole CAS No. 1042767-99-6

3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole

Número de catálogo: B2721797
Número CAS: 1042767-99-6
Peso molecular: 243.12
Clave InChI: UGKOTLIWHZZSPK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C8H7BrN2S and its molecular weight is 243.12. The purity is usually 95%.
BenchChem offers high-quality 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2S/c1-5-4-6(11-10-5)7-2-3-8(9)12-7/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKOTLIWHZZSPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

chemical structure and properties of 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole: A Privileged Scaffold for Drug Discovery

Introduction: Unveiling a Heterocyclic Hybrid of Therapeutic Promise

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The molecule 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole represents a compelling example of this approach, wedding two of the most significant five-membered heterocyclic rings—pyrazole and thiophene—into a single, versatile scaffold.

The pyrazole nucleus, a five-membered ring with two adjacent nitrogen atoms, is a "privileged scaffold" in drug discovery.[1] Its derivatives are integral to a wide array of FDA-approved drugs, demonstrating a vast spectrum of pharmacological activities including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[2][3] Prominent examples like the anti-inflammatory drug Celecoxib and the erectile dysfunction treatment Sildenafil underscore the therapeutic relevance of the pyrazole core.[2]

Concurrently, the thiophene ring, a sulfur-containing aromatic heterocycle, is another cornerstone of pharmaceutical development. Thiophene derivatives are noted for their broad biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[4] The thiophene moiety often serves as a bioisostere for a phenyl ring, capable of modulating a compound's lipophilicity and metabolic stability, thereby enhancing its drug-like properties.[5]

This guide provides a comprehensive technical overview of 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole, tailored for researchers, scientists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, a robust synthetic pathway, and its significant potential as a platform for developing novel therapeutic agents.

Chemical Structure and Physicochemical Properties

The structure of 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole features a 5-methyl-1H-pyrazole ring substituted at the 3-position with a 5-bromothiophen-2-yl group. The bromine atom on the thiophene ring serves as a crucial functional handle for further chemical modification, a key feature for structure-activity relationship (SAR) studies.

PropertyValue
IUPAC Name 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole
Molecular Formula C₈H₇BrN₂S
Molecular Weight 243.13 g/mol
Canonical SMILES CC1=CC(=NN1)C2=CC=C(S2)Br
InChI Key ZJBCXJFLCFBFEW-UHFFFAOYSA-N
Appearance Off-white to yellow solid (typical for this class)
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents; low solubility in water.

Synthesis and Mechanistic Rationale

A reliable and common method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6] This approach offers high yields and good control over regioselectivity.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-(5-bromothiophen-2-yl)butane-1,3-dione (The 1,3-Dicarbonyl Precursor)

  • Rationale: This step employs a Claisen condensation to create the necessary 1,3-dicarbonyl intermediate. Sodium ethoxide, a strong base, is used to deprotonate the α-carbon of 2-acetyl-5-bromothiophene, generating an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl acetate.

  • Procedure:

    • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C, add 2-acetyl-5-bromothiophene (1.0 equivalent) dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes.

    • Add ethyl acetate (1.5 equivalents) and allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a dilute aqueous acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-dicarbonyl compound, which can be used in the next step without further purification.

Step 2: Cyclocondensation to form 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole

  • Rationale: This step involves the reaction of the synthesized 1,3-dicarbonyl compound with hydrazine. The reaction proceeds through initial formation of a hydrazone at one carbonyl, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The use of a protic solvent like ethanol with a catalytic amount of acid facilitates the dehydration step.

  • Procedure:

    • Dissolve the crude 1-(5-bromothiophen-2-yl)butane-1,3-dione (1.0 equivalent) in ethanol.

    • Add hydrazine hydrate (1.2 equivalents) to the solution.

    • Add a catalytic amount of glacial acetic acid (e.g., 3-4 drops).

    • Reflux the mixture for 4-6 hours, monitoring progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

    • If precipitation occurs, collect the solid by filtration. If not, reduce the solvent volume in vacuo and purify the residue by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to afford the pure product.

SynthesisWorkflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Cyclocondensation Reactant1 2-Acetyl-5-bromothiophene Reactant3 Hydrazine Hydrate Intermediate 1-(5-bromothiophen-2-yl)butane-1,3-dione Reactant1->Intermediate Reactant2 Ethyl Acetate Catalyst AcOH (cat.) Reactant2->Intermediate Base NaOEt, EtOH Product 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole Reactant3->Product Intermediate->Product Derivatization Core Core Scaffold 3-(5-Br-Thiophen-2-yl)-5-Me-1H-pyrazole N_H N-H Site (Pyrazole) Core->N_H Position 1 C_Br C-Br Site (Thiophene) Core->C_Br Position 5' Alkylation Alkylation / Acylation N_H->Alkylation Coupling Cross-Coupling (Suzuki, etc.) C_Br->Coupling Library Diverse Chemical Library for Screening Alkylation->Library Coupling->Library

Caption: Key sites for chemical modification and library generation.

Potential Applications in Drug Discovery

The hybrid nature of this scaffold suggests potential efficacy across several therapeutic areas, based on the established activities of its constituent parts.

  • Anticancer Agents: Pyrazole derivatives are known to function as potent inhibitors of various kinases (e.g., EGFR, VEGFR), which are crucial targets in oncology. [7]The thiophene moiety can enhance binding affinity and cytotoxicity. Thiophene-pyrazoline hybrids have demonstrated sub-micromolar cytotoxicity against breast and lung cancer cell lines. [5][8]This scaffold is a prime candidate for developing novel kinase inhibitors or apoptosis inducers. [9]* Antimicrobial and Antifungal Agents: Both pyrazole and thiophene derivatives have a long history of use as antimicrobial agents. [4][10]The combination of these two heterocycles can lead to synergistic effects, resulting in hybrid molecules with enhanced potency against a range of bacterial and fungal pathogens. [11][12]* Anti-inflammatory Drugs: The pyrazole core is famously present in COX-2 inhibitors. This scaffold could serve as a starting point for developing new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy or side-effect profiles.

Conclusion

3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole is more than just a novel molecule; it is a strategically designed chemical scaffold with significant potential for drug discovery and development. Its robust and scalable synthesis, combined with two distinct and highly versatile points for chemical modification, makes it an ideal platform for generating large, diverse libraries of compounds. The proven therapeutic relevance of both the pyrazole and thiophene cores strongly suggests that derivatives of this scaffold are promising candidates for screening against a wide range of biological targets, particularly in the fields of oncology, infectious diseases, and inflammation. For researchers and drug development professionals, this compound represents a valuable starting point for the exploration of new chemical space and the discovery of next-generation therapeutics.

References

  • Daina, A., & Zoete, V. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available from: [Link]

  • (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Advanced Research in Chemistry and Pharmaceutical Sciences. Available from: [Link]

  • Taylor & Francis Online. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Available from: [Link]

  • Al-Warhi, T., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. Available from: [Link]

  • Kale, N. V., et al. (2025). Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. ResearchGate. Available from: [Link]

  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available from: [Link]

  • Kamal, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available from: [Link]

  • Al-Warhi, T., et al. (2024). Exploring pyrazoline-thiophene hybrids as CDK2 inhibitors: synthesis, mechanism, biological studies, and computational insights. Scientific Reports. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Available from: [Link]

  • Royal Society of Chemistry. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Available from: [Link]

  • PubChem. 3-bromo-5-methyl-1H-pyrazole. Available from: [Link]

  • Silva, F. C., et al. (2018). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules. Available from: [Link]

  • PubChemLite. 3-(5-bromothiophen-2-yl)-1-methyl-1h-pyrazol-5-amine. Available from: [Link]

  • Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

  • Mohamed, S. K., et al. (2012). Eco-friendly synthesis and antimicrobial activities of some 1-phenyl-3(5-bromothiophen-2-yl). Chemistry Central Journal. Available from: [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]

  • PubChem. 3-Methyl-5-phenyl-1H-pyrazole. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]

  • ResearchGate. (2018). 194 recent advances in the synthesis of new pyrazole derivatives. Available from: [Link]

  • YouTube. (2019). synthesis of pyrazoles. Available from: [Link]

  • Academic Strive. (2024). Muthubhupathi G, et al. Synthesis and Biological Activities of Some Pyrazole Derivatives. Available from: [Link]

  • Google Patents. (2018). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

Sources

Technical Whitepaper: Strategic Synthesis of 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly within the kinase inhibitor space (e.g., JAK, PLK, and Aurora kinase inhibitors). The combination of the electron-rich thiophene moiety and the polar, hydrogen-bond-donating pyrazole ring creates a versatile bioisostere for biaryl systems.

This technical guide details the "Gold Standard" synthetic route: a convergent approach utilizing Claisen condensation followed by Knorr pyrazole synthesis . Unlike direct bromination of a pre-formed pyrazole—which suffers from poor regioselectivity due to competing C4-pyrazole and C5-thiophene reactivity—this route installs the halogen early, ensuring absolute regiochemical fidelity.

Retrosynthetic Analysis

To guarantee the position of the bromine atom and the methyl group, we disconnect the pyrazole ring at the N-N and C-N bonds. This reveals a


-diketone precursor formed from a thiophene fragment and an acetate equivalent.

Retrosynthesis Target Target: 3-(5-bromothiophen-2-yl)- 5-methyl-1H-pyrazole Diketone Intermediate: 1-(5-bromothiophen-2-yl) butane-1,3-dione Target->Diketone Knorr Cyclization (N2H4) Precursors Starting Materials: 2-Acetyl-5-bromothiophene + Ethyl Acetate Diketone->Precursors Claisen Condensation (NaH)

Figure 1: Retrosynthetic disconnection strategy revealing the critical


-diketone intermediate.

Detailed Experimental Protocols

Phase 1: Precursor Synthesis (Bromination)

Objective: Synthesis of 2-acetyl-5-bromothiophene.[1][2] Rationale: Installing the bromine before forming the pyrazole ring avoids the formation of inseparable regioisomers later.

  • Reagents: 2-Acetylthiophene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Acetic Anhydride (solvent/catalyst).[2]

  • Mechanism: Electrophilic aromatic substitution. The acetyl group directs the bromine to the 5-position via electronic activation of the thiophene ring, though the 4-position is a minor competitor if conditions are too harsh.

Protocol:

  • Charge a round-bottom flask with 2-acetylthiophene (10 mmol) and acetic anhydride (40 mmol).

  • Add NBS (11 mmol) portion-wise to control the exotherm.

  • Add a catalytic amount of acetic acid (0.4 mL).

  • Stir at 50 °C for 1 hour protected from light (to prevent radical side reactions).

  • Quench: Pour mixture into ice water (100 mL) and stir until acetic anhydride hydrolyzes.

  • Isolation: The product precipitates as white/off-white crystals. Filter and wash with cold water.

  • Validation: MP 92–94 °C.

    
    H NMR should show two doublets for the thiophene protons, confirming 2,5-substitution.
    
Phase 2: Core Construction (Claisen Condensation)

Objective: Synthesis of 1-(5-bromothiophen-2-yl)butane-1,3-dione. Critical Parameter: The choice of base. Sodium Hydride (NaH) is preferred over alkoxides to drive the equilibrium forward irreversibly by deprotonating the formed diketone.

Protocol:

  • Safety: NaH is pyrophoric. Conduct all operations under Argon/Nitrogen.

  • Suspend NaH (60% dispersion in oil, 2.2 eq) in anhydrous THF (or Ethyl Acetate used as both reactant and solvent).

  • Dissolve 2-acetyl-5-bromothiophene (1.0 eq) in a minimal amount of anhydrous THF.

  • Add the ketone solution dropwise to the NaH suspension at 0 °C.

  • Add Ethyl Acetate (dry, 3.0 eq) dropwise. Note: If using EtOAc as solvent, skip this step.

  • Allow to warm to room temperature and stir for 4–6 hours. The solution will turn yellow/orange, indicating enolate formation.

  • Quench: Cool to 0 °C. Carefully add dilute HCl until pH ~6. Caution: Hydrogen gas evolution.

  • Extraction: Extract with EtOAc (3x). Wash organics with brine, dry over Na_2SO_4, and concentrate.

  • Data Check: The product exists as a keto-enol tautomer mixture. NMR will show a broad OH peak and splitting of the methylene protons.

Phase 3: Knorr Cyclization

Objective: Formation of 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole. Mechanism: Double condensation of hydrazine with the 1,3-diketone.

Protocol:

  • Dissolve the crude

    
    -diketone from Phase 2 in Ethanol (0.5 M concentration).
    
  • Add Hydrazine Hydrate (1.2 eq).

  • Reflux for 2–4 hours. Monitor by TLC (EtOAc:Hexane 1:1).[3]

  • Workup: Concentrate the solvent under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica, 0-5% MeOH in DCM).

  • Yield: Typical yields for this step are 85–95%.

Analytical Data & Self-Validating Systems

To ensure the protocol is working, compare your in-process data against these expected values.

ParameterExpected ResultTroubleshooting
Phase 1 Appearance White/Pale Yellow CrystalsDark oil implies overheating or wet reagents.
Phase 2 NMR Tautomeric mixture (Enol > Keto)If only keto form is seen, check for decarboxylation or incomplete reaction.
Phase 3 MS (ESI) [M+H]+ and [M+2+H]+ (1:1 ratio)Absence of M+2 peak indicates debromination (rare, but possible with Pd contaminants).
Regiochemistry Single Spot on TLCMultiple spots suggest incomplete cyclization (hydrazone intermediate).

Tautomerism Note: The final product is a 1H-pyrazole . In solution, the proton rapidly migrates between N1 and N2. Therefore, 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole and 5-(5-bromothiophen-2-yl)-3-methyl-1H-pyrazole are the same chemical entity. Analytical spectra will reflect an average of these states unless the sample is frozen at very low temperatures.

Process Logic & Troubleshooting Flowchart

The following diagram illustrates the decision-making process during synthesis, specifically addressing common failure modes like incomplete Claisen condensation.

Workflow Start Start: Claisen Condensation CheckTLC Check TLC (4h) Start->CheckTLC Complete Reaction Complete? CheckTLC->Complete Quench Acidic Quench (pH 6) Complete->Quench Yes AddBase Add 0.5 eq NaH Increase Temp Complete->AddBase No (SM remains) Cyclization Proceed to Hydrazine Step Quench->Cyclization AddBase->CheckTLC

Figure 2: Logic flow for monitoring the critical Claisen condensation step.

References

  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry/Synlett. (2020).[4] Link

  • 2-Acetyl-5-bromothiophene synthesis. ChemicalBook.[2] (Methodology for bromination of acetylthiophene).[2] Link

  • One-Pot Synthesis of

    
    -Unsaturated Esters Promoted by Sodium Hydride. Asian Journal of Chemistry. (2011).[5] (Protocol for NaH handling in ester condensations). Link
    
  • Design and synthesis of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole. Chemical Biology & Drug Design. (2019).[6][7] (Analogous pyrazole cyclization conditions). Link

  • Synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via Suzuki cross-coupling. PMC/NIH. (2017). (Thiophene functionalization logic).[2][3][6][8] Link

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of the novel heterocyclic compound, 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole. As a member of the pyrazole class of compounds, which are recognized as a "privileged scaffold" in medicinal chemistry, understanding its fundamental characteristics is paramount for its potential development as a therapeutic agent.[1][2][3] This document will delve into the theoretical underpinnings and provide detailed, field-proven experimental protocols for the determination of key parameters such as lipophilicity (LogP), aqueous solubility, ionization constant (pKa), melting point, and chemical stability. The causality behind experimental choices and the interpretation of the resulting data will be emphasized, offering a practical guide for researchers in the field of drug discovery and development.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of modern pharmaceuticals.[1][2] Its unique structural and electronic properties contribute to favorable metabolic stability and the ability to serve as a bioisostere for other aromatic systems, often leading to improved potency and physicochemical characteristics in drug candidates.[4] The presence of both a hydrogen bond donor (the pyrrole-like NH) and a hydrogen bond acceptor (the pyridine-like N) allows for versatile interactions with biological targets.[2] The compound in focus, 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole, incorporates a bromothiophene moiety, a common substituent in medicinal chemistry known to modulate biological activity and pharmacokinetic properties. The methyl group at the 5-position can influence the compound's lipophilicity and metabolic stability. A thorough characterization of its physicochemical properties is the first critical step in assessing its drug-like potential.

Synthesis of 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole

While various synthetic routes to substituted pyrazoles exist, a common and effective method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] For the synthesis of 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole, a plausible approach is the reaction of 1-(5-bromothiophen-2-yl)butane-1,3-dione with hydrazine hydrate.

Proposed Synthetic Pathway

G cluster_0 Step 1: Synthesis of the 1,3-Diketone Intermediate cluster_1 Step 2: Pyrazole Ring Formation 2-acetyl-5-bromothiophene 2-acetyl-5-bromothiophene diketone 1-(5-bromothiophen-2-yl)butane-1,3-dione 2-acetyl-5-bromothiophene->diketone Claisen Condensation ethyl_acetate Ethyl Acetate ethyl_acetate->diketone sodium_ethoxide Sodium Ethoxide (Base) sodium_ethoxide->diketone target_compound 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole diketone->target_compound Cyclocondensation hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->target_compound

Caption: Proposed two-step synthesis of 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole.

Experimental Protocol: Synthesis
  • Synthesis of 1-(5-bromothiophen-2-yl)butane-1,3-dione:

    • To a solution of sodium ethoxide in anhydrous ethanol, add 2-acetyl-5-bromothiophene.

    • Slowly add ethyl acetate and reflux the mixture.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,3-diketone.

  • Synthesis of 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole:

    • Dissolve the crude 1-(5-bromothiophen-2-yl)butane-1,3-dione in a suitable solvent such as ethanol.

    • Add hydrazine hydrate to the solution.

    • Reflux the reaction mixture and monitor by TLC.

    • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

    • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Lipophilicity: A Key Determinant of Drug Action

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[6][7] It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

Experimental Determination of LogP: The Shake-Flask Method

The "shake-flask" method is the gold standard for measuring LogP.[8] It involves dissolving the compound in a biphasic system of n-octanol and water and allowing it to partition between the two phases until equilibrium is reached.

G start Start: Prepare n-octanol and water saturated with each other dissolve Dissolve a known amount of the compound in one phase (e.g., water) start->dissolve mix Combine with the other phase in a separatory funnel dissolve->mix shake Shake vigorously for a set period to allow partitioning mix->shake equilibrate Allow the phases to separate and reach equilibrium shake->equilibrate sample Carefully sample both the aqueous and n-octanol layers equilibrate->sample analyze Quantify the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC) sample->analyze calculate Calculate LogP = log([Compound]octanol / [Compound]water) analyze->calculate

Caption: Workflow for the determination of LogP using the shake-flask method.

Note: For ionizable compounds, the distribution coefficient (LogD) is measured at a specific pH, typically physiological pH 7.4.[8] Given that pyrazole has a pKa of approximately 2.5, at pH 7.4, it will exist predominantly in its neutral form.[4]

PropertyPredicted ValueMethod
LogP 2.71Computational (for a structurally similar compound)[9]

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a crucial factor for the oral bioavailability of a drug, as it must dissolve in the gastrointestinal fluids to be absorbed.[7] Poor solubility is a major hurdle in drug development.

Experimental Determination of Aqueous Solubility

A common method to determine thermodynamic solubility is the shake-flask method, where an excess of the solid compound is agitated in a buffer of a specific pH (e.g., pH 7.4 phosphate-buffered saline) at a constant temperature until equilibrium is achieved.[8]

Experimental Protocol: Aqueous Solubility
  • Add an excess amount of 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole to a vial containing a known volume of buffer (e.g., PBS, pH 7.4).

  • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Filter the suspension to remove any undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with a standard curve.

Ionization Constant (pKa): Impact on Absorption and Distribution

The pKa of a compound indicates the pH at which it is 50% ionized. This is a critical parameter as the ionization state of a drug affects its solubility, permeability across biological membranes, and binding to its target.[6] Pyrazoles are weakly basic, with the pKa of the parent pyrazole being around 2.5.[4]

Experimental Determination of pKa

Potentiometric titration is a highly accurate method for determining pKa. It involves titrating a solution of the compound with a strong acid or base and monitoring the pH as a function of the titrant volume.

G prepare_solution Prepare a solution of the compound of known concentration titrate Titrate with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated electrode prepare_solution->titrate plot Plot the pH versus the volume of titrant added titrate->plot determine_pKa The pKa is the pH at the half-equivalence point plot->determine_pKa

Caption: Workflow for pKa determination by potentiometric titration.

PropertyPredicted ValueMethod
pKa ~2.0-3.0Based on the parent pyrazole scaffold and predicted values for similar structures.[4][10]

Melting Point and Stability

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. Chemical stability is crucial for the shelf-life and formulation of a drug. Pyrazole rings are generally considered to be chemically robust and resistant to metabolic degradation.[2][11]

Experimental Determination of Melting Point

The melting point is determined using a melting point apparatus, where a small sample of the crystalline solid is heated, and the temperature range over which it melts is recorded. A sharp melting point range is indicative of high purity.

Assessment of Chemical Stability

The chemical stability of 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole can be assessed under various stress conditions (e.g., different pH values, temperatures, and light exposure). The degradation of the compound over time is monitored by a stability-indicating HPLC method.

Summary of Physicochemical Properties

Physicochemical PropertyExperimental MethodPredicted/Estimated ValueImportance in Drug Discovery
Lipophilicity (LogP) Shake-Flask Method2.71[9]Influences ADMET properties.[6][7]
Aqueous Solubility Shake-Flask MethodTo be determinedCrucial for oral bioavailability.[7]
Ionization Constant (pKa) Potentiometric Titration~2.0-3.0[4][10]Affects solubility, permeability, and target binding.[6]
Melting Point Melting Point ApparatusTo be determinedIndicator of purity and solid-state properties.
Chemical Stability HPLC-based Stability StudiesExpected to be high[2][11]Determines shelf-life and formulation feasibility.

Conclusion

This technical guide has outlined the key physicochemical properties of 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole and provided detailed experimental protocols for their determination. A thorough understanding and experimental validation of these parameters are essential for advancing this compound through the drug discovery pipeline. The pyrazole scaffold holds significant promise in medicinal chemistry, and a comprehensive physicochemical characterization is the foundation upon which successful drug development is built.

References

  • Title: Pyrazole: an emerging privileged scaffold in drug discovery - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review Source: International Journal of Novel Research and Development URL: [Link]

  • Title: Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES Source: ResearchGate URL: [Link]

  • Title: Physicochemical Properties | The Handbook of Medicinal ChemistryPrinciples and Practice | Books Gateway Source: Royal Society of Chemistry URL: [Link]

  • Title: 3-bromo-5-methyl-1H-pyrazole | C4H5BrN2 | CID 1201423 - PubChem Source: National Center for Biotechnology Information URL: [Link]

  • Title: Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery Source: LinkedIn URL: [Link]

  • Title: Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches Source: MDPI URL: [Link]

  • Title: Muthubhupathi G, et al. Synthesis and Biological Activities of Some Pyrazole Derivatives - Academic Strive Source: Academic Strive URL: [Link]

  • Title: synthesis and biological screening of some new thiophene and pyrazole containing styrylchromones Source: Connect Journals URL: [Link]

  • Title: Physicochemical Descriptors in Property-Based Drug Design Source: ResearchGate URL: [Link]

  • Title: Synthesis and characterization of new 3,5-disubstituted-4,5-dihydro-1H-pyrazole and their carbothioamide derivatives Source: SciSpace URL: [Link]

  • Title: 3-Methyl-5-phenyl-1H-pyrazole | C10H10N2 | CID 18774 - PubChem Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

Sources

Technical Guide: Therapeutic Potential of Thiophene-Pyrazole Hybrids in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of thiophene and pyrazole rings represents a "privileged scaffold" strategy in modern medicinal chemistry. This hybrid architecture synergizes the lipophilic, bioisosteric properties of thiophene (mimicking phenyl rings with improved metabolic stability) with the pharmacophoric versatility of pyrazole (a proven kinase hinge-binder). This guide provides a technical deep-dive into the synthesis, mechanistic pharmacology, and structure-activity relationships (SAR) of these hybrids, specifically targeting oncology (EGFR/VEGFR inhibition), inflammation (COX-2 selectivity), and antimicrobial resistance (DNA gyrase inhibition).

Part 1: The Pharmacophore Rationale[1][2][3]

The therapeutic potency of thiophene-pyrazole hybrids stems from their ability to occupy distinct binding pockets within target enzymes simultaneously.

  • The Pyrazole Core: Acts as the primary hydrogen-bond donor/acceptor. In kinase inhibitors, the pyrazole nitrogen often interacts with the "hinge region" (e.g., Met793 in EGFR or Val523 in COX-2).

  • The Thiophene Moiety: Serves as a lipophilic tail.[1] It fits into hydrophobic pockets (e.g., the allosteric hydrophobic region II of EGFR), enhancing binding affinity and membrane permeability.

  • Bioisosterism: The thiophene ring is a bioisostere of benzene but possesses higher electron density and a distinct bond angle (

    
    ), which can induce subtle conformational changes that improve selectivity profiles against homologous enzymes (e.g., COX-2 vs. COX-1).
    

Part 2: Synthetic Architectures & Protocols

The construction of these hybrids typically follows a convergent synthesis strategy. The Gewald reaction is the industry standard for generating the thiophene core, followed by formylation and heterocyclization to attach the pyrazole ring.

Synthesis Workflow Diagram

SynthesisWorkflow Start Ketone/Aldehyde (Starting Material) Gewald Gewald Reaction (Morpholine/EtOH) Start->Gewald Reagent1 Ethyl Cyanoacetate + Sulfur (S8) Reagent1->Gewald Thiophene 2-Aminothiophene Intermediate Gewald->Thiophene 60°C, 2-4h Vilsmeier Vilsmeier-Haack (POCl3/DMF) Thiophene->Vilsmeier Formyl Formylated Thiophene Vilsmeier->Formyl Reflux Hydrazine Cyclization (Hydrazine Hydrate) Formyl->Hydrazine Final Thiophene-Pyrazole Hybrid Hydrazine->Final EtOH/Reflux

Caption: Convergent synthesis pathway utilizing the Gewald reaction followed by Vilsmeier-Haack formylation and hydrazine cyclization.

Standard Operating Procedure: The Gewald Reaction

Objective: Synthesis of the 2-aminothiophene intermediate.

Reagents:

  • Cyclohexanone (or substituted ketone): 10 mmol

  • Ethyl cyanoacetate: 10 mmol

  • Elemental Sulfur (

    
    ): 10 mmol
    
  • Morpholine: 10 mmol (Catalyst)

  • Ethanol: 20 mL

Protocol:

  • Mixing: In a 100 mL round-bottom flask, dissolve the ketone and ethyl cyanoacetate in ethanol.

  • Activation: Add morpholine dropwise while stirring. A slight exotherm indicates initiation.

  • Sulfur Addition: Add elemental sulfur in a single portion.

  • Reflux: Heat the mixture to 60°C for 2–4 hours. Critical Control Point: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the sulfur spot is a key indicator of completion.

  • Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice.

  • Purification: The precipitate (2-aminothiophene) is filtered, washed with cold ethanol, and recrystallized from ethanol to yield the pure intermediate.

Part 3: Therapeutic Verticals & Mechanisms[4][5]

Oncology: Dual EGFR/VEGFR Inhibition

Thiophene-pyrazole hybrids function as ATP-competitive inhibitors. They target the ATP-binding cleft of receptor tyrosine kinases.

  • EGFR (Epidermal Growth Factor Receptor): Inhibition prevents downstream signaling (RAS/RAF/MEK), inducing apoptosis in non-small cell lung cancer (NSCLC).

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor): Inhibition blocks angiogenesis, starving the tumor of nutrients.

Mechanistic Pathway:

AnticancerMechanism Drug Thiophene-Pyrazole Hybrid Receptor EGFR / VEGFR-2 ATP Binding Pocket Drug->Receptor Binds Inhibition Competitive Inhibition (H-Bonding at Hinge) Receptor->Inhibition Signaling Blockade of RAS/RAF/MEK Pathway Inhibition->Signaling Outcome Apoptosis Induction G0/G1 Cell Cycle Arrest Signaling->Outcome

Caption: Mechanism of action showing competitive ATP inhibition leading to signal transduction blockade and apoptosis.

Inflammation: COX-2 Selectivity

Classic NSAIDs cause gastric toxicity by inhibiting COX-1 (cytoprotective). Thiophene-pyrazole hybrids exploit the larger side pocket of COX-2.

  • Structural Insight: The bulky thiophene group prevents entry into the narrow COX-1 channel but fits the wider COX-2 channel (due to the Val523 residue).

  • Data: Studies indicate these hybrids can achieve IC50 values in the low micromolar range (0.31–1.40 µM) with selectivity indices superior to Celecoxib.[2]

Part 4: Structure-Activity Relationship (SAR) Matrix

The biological activity of the hybrid is tunable based on substitution patterns.[3]

RegionSubstituent TypeEffect on ActivityTarget Application
Pyrazole N-1 Phenyl + EWG (e.g., -Cl, -NO2)Increases Anti-inflammatory potencyCOX-2 Inhibition
Pyrazole N-1 Phenyl + EDG (e.g., -OMe)Increases CytotoxicityAnticancer (MCF-7/HepG2)
Thiophene C-2 Amino group (-NH2)Essential for H-bondingGeneral Binding Affinity
Thiophene C-3 Ester/Cyano groupModulates lipophilicityPharmacokinetics (ADME)
Linker Hydrazone/AmideImproves flexibilityDNA Gyrase (Antimicrobial)
  • EWG: Electron Withdrawing Group

  • EDG: Electron Donating Group

Part 5: Experimental Validation Protocols

In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC50 against cancer cell lines (e.g., MCF-7, HepG2).

  • Seeding: Plate cells (

    
     cells/well) in 96-well plates and incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Add the thiophene-pyrazole hybrid at graded concentrations (0.1 µM to 100 µM). Include DMSO as a vehicle control and Doxorubicin as a positive control.

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Dissolve crystals in 100 µL DMSO.

  • Measurement: Read absorbance at 570 nm. Calculate cell viability percentage.

COX Inhibitory Screening Assay

Objective: Assess COX-1 vs. COX-2 selectivity.[2][4]

  • Enzyme Prep: Use purified ovine COX-1 and human recombinant COX-2.

  • Reaction: Incubate enzyme with the test compound (10 µM) in Tris-HCl buffer (pH 8.0) containing heme and phenol for 10 mins.

  • Initiation: Add Arachidonic Acid (10 µM) to start the reaction.

  • Termination: Stop reaction after 2 minutes using HCl.

  • Quantification: Measure

    
     production via ELISA.
    
  • Calculation:

    
    .
    

Part 6: References

  • Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. RSC Advances. [Link]

  • Pyrazoles Containing Thiophene, Thienopyrimidine and Thienotriazolopyrimidine as COX-2 Selective Inhibitors. Future Medicinal Chemistry. [Link]

  • In Vitro Antimicrobial Evaluation of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors. ACS Omega. [Link]

  • Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction. Synlett. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules (MDPI). [Link]

Sources

The Pyrazole Paradigm: From Knorr’s Discovery to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an advanced operational understanding of 3,5-disubstituted pyrazoles, moving from historical synthesis to modern regiochemical validation and therapeutic application.

Executive Summary

The pyrazole ring (


) is a "privileged scaffold" in modern medicinal chemistry, distinguished by its ability to serve as both a hydrogen bond donor and acceptor.[1] While the 3,5-disubstituted pattern appears structurally simple, its synthesis presents a classic regiochemical challenge that has evolved from Ludwig Knorr’s 19th-century condensation to today’s palladium-catalyzed cross-couplings.[1] This guide analyzes the synthetic evolution, the critical importance of regiochemical assignment (NOE), and the structure-activity relationships (SAR) that led to blockbuster drugs like Celecoxib.[1]

Historical & Chemical Foundation

The Knorr Synthesis (1883)

The history of the pyrazole scaffold begins with Ludwig Knorr in 1883.[2] While attempting to synthesize quinoline derivatives, Knorr condensed ethyl acetoacetate with phenylhydrazine.[1] The result was not a quinoline, but the first pyrazolone derivative (1-phenyl-3-methyl-5-pyrazolone).

The Tautomeric Conundrum: A defining feature of 3,5-disubstituted pyrazoles where


 is unsubstituted (

) is annular tautomerism.[1] The proton oscillates between

and

, rendering the 3- and 5-positions chemically equivalent in solution.
  • Implication: To achieve biological specificity, the

    
     position is usually substituted (e.g., with an aryl or alkyl group), "locking" the tautomer and making the distinction between the C3 and C5 substituents critical and permanent.[1]
    

Synthetic Architectures: The Regioselectivity Challenge

The condensation of hydrazine with 1,3-diketones is thermodynamically driven by the formation of the aromatic system. However, when using unsymmetrical 1,3-diketones and substituted hydrazines , two regioisomers are possible (1,3,5- vs 1,5,3-substitution).[1]

Comparative Synthetic Methodologies
MethodologyPrecursorsRegiocontrolUtility
Classic Knorr 1,3-Diketone + HydrazineLow (Steric/Electronic dependent)Simple, symmetrical targets.[1]
Chalcone Cyclization

-Unsaturated ketone + Hydrazine
Medium (Solvent/Catalyst dependent)Access to pyrazolines (dihydro-).[1]
1,3-Dipolar Cycloaddition Diazo compounds + AlkynesHigh Complex scaffolds, "Click" chemistry.[1]
Regioselective Condensation Enaminones + HydrazineVery High Industry standard for specific isomers.
Visualization: The Regiochemical Divergence

The following diagram illustrates the mechanistic divergence that occurs during the condensation of an unsymmetrical diketone, highlighting the need for controlled synthesis.

PyrazoleSynthesis Start Unsymmetrical 1,3-Diketone Inter1 Intermediate A: Attack at C1 Carbonyl Start->Inter1 Kinetic Path Inter2 Intermediate B: Attack at C3 Carbonyl Start->Inter2 Thermodynamic Path Reagent Substituted Hydrazine (R-NHNH2) Reagent->Inter1 Reagent->Inter2 Prod1 Regioisomer 1: 1,3-Disubstituted Inter1->Prod1 Cyclization (-H2O) Note Sterics of R-group determine ratio without directing groups Inter1->Note Prod2 Regioisomer 2: 1,5-Disubstituted Inter2->Prod2 Cyclization (-H2O)

Caption: Mechanistic bifurcation in the condensation of unsymmetrical diketones yielding distinct regioisomers.

Validated Protocol: Regiochemical Assignment via NOE

Expertise Pillar: As a scientist, you cannot rely solely on LC-MS, as regioisomers often have identical masses and fragmentation patterns.[1] The only self-validating method for assigning the 1,5- vs 1,3-substitution pattern is Nuclear Overhauser Effect (NOE) NMR .[1]

Protocol: 1D-NOE Difference Experiment

Objective: To distinguish between a 1,5-disubstituted pyrazole (where substituents are spatially proximal) and a 1,3-disubstituted isomer.

Materials:

  • Sample: ~10 mg of purified pyrazole in 0.6 mL

    
     or 
    
    
    
    .
  • Instrument: 400 MHz NMR or higher.

Step-by-Step Methodology:

  • Standard Acquisition: Acquire a standard

    
     NMR spectrum. Assign the 
    
    
    
    -substituent signals (e.g., N-Methyl or N-Aryl ortho-protons) and the pyrazole
    
    
    substituent signals.
  • Target Selection: Identify the resonance frequency of the

    
    -substituent. This will be the site of selective irradiation.
    
  • Irradiation: Apply a selective low-power pulse to the

    
    -substituent resonance for a mixing time of 500–800 ms.
    
  • Analysis (The Logic):

    • Scenario A (1,5-Isomer): If the

      
      -substituent is bulky (e.g., a phenyl ring or methyl group), it is spatially close (<5 Å) to the 
      
      
      
      -substituent.[1] Irradiation of
      
      
      will cause a positive NOE enhancement of the
      
      
      signals.
    • Scenario B (1,3-Isomer): The

      
      -substituent is distal. Irradiation of 
      
      
      
      will show zero enhancement at the substituent position, but may show enhancement of the pyrazole
      
      
      proton (if unsubstituted).
  • Validation: Integrate the enhanced peak. A 1-5% enhancement confirms spatial proximity, validating the 1,5-regiochemistry.[1]

Case Study: The COX-2 Revolution (Celecoxib)

The discovery of Celecoxib (Celebrex) is the definitive case study for 3,5-disubstituted pyrazoles.

The Clinical Problem: Traditional NSAIDs (like Aspirin) inhibit both COX-1 (gastroprotective) and COX-2 (inflammatory). The goal was a drug that selectively targets COX-2.[3][4][5] The Pyrazole Solution: Researchers at G.D. Searle utilized the 1,5-diarylpyrazole scaffold.[3][4]

  • Position 1 (N1): 4-Sulfamoylphenyl group.[3][4] This polar group binds to a hydrophilic "side pocket" present in COX-2 but accessible in COX-1 due to a bulky isoleucine residue.

  • Position 3: Trifluoromethyl (

    
    ).[5] Provides metabolic stability and lipophilicity.
    
  • Position 5: Tolyl group. Provides steric bulk to lock the conformation.

Visualization: SAR Logic of Celecoxib

This diagram maps the decision tree used to optimize the pyrazole scaffold for COX-2 selectivity.

CelecoxibSAR Lead Initial Hit: 1,5-Diarylpyrazole Step1 Optimization of N1: Add Sulfonamide Lead->Step1 Result1 Result: Binds COX-2 Side Pocket Step1->Result1 Step2 Optimization of C5: Steric Bulk (Tolyl) Result1->Step2 Result2 Result: Twists Phenyl Ring (Reduces COX-1 affinity) Step2->Result2 Step3 Optimization of C3: Electron Withdrawing (CF3) Result2->Step3 Result3 Result: Metabolic Stability Step3->Result3 Drug Final Drug: Celecoxib Result3->Drug

Caption: Structure-Activity Relationship (SAR) flow leading to the design of Celecoxib.

Advanced Applications: Kinase Inhibition

Beyond COX-2, the 3,5-disubstituted pyrazole is a potent ATP-mimetic .[1]

  • Mechanism: In many kinase inhibitors, the pyrazole nitrogen atoms interact with the "hinge region" of the kinase ATP-binding site.

  • Donor/Acceptor: The unsubstituted

    
     (if present) acts as a donor, while the 
    
    
    
    acts as an acceptor, mimicking the adenine ring of ATP.[1]
  • Example: In multi-targeted kinase inhibitors (e.g., for BRAF or CDK), the pyrazole core orients the attached aryl groups to occupy the hydrophobic back-pocket of the enzyme.[1]

References

  • Knorr, L. (1883).[1][2][6] "Einwirkung von Acetessigester auf Phenylhydrazin" (Action of acetoacetic ester on phenylhydrazine).[2] Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[1][2] [1]

  • Penning, T. D., et al. (1997).[1] "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry, 40(9), 1347-1365.[1]

  • Fustero, S., et al. (2011).[1] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 111(11), 6984-7034.[1]

  • Aggarwal, V. K., et al. (2006).[1] "Regioselective synthesis of 3,5-disubstituted pyrazoles from 1,3-diketones and hydrazines." Journal of Organic Chemistry, 71(13), 5077.[1]

Sources

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the Suzuki-Miyaura cross-coupling of 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole (1) . While thiophene bromides are typically highly reactive electrophiles, this specific substrate presents a distinct challenge: the unprotected pyrazole nitrogen (


).

In standard catalytic systems, the acidic


 (pKa ~14) can deprotonate under basic conditions, coordinating to the Palladium center and forming a stable, unreactive resting state (catalyst poisoning). This protocol utilizes bulky dialkylbiaryl phosphine ligands (Buchwald Ligands)  to sterically preclude this coordination, ensuring high turnover numbers (TON) and excellent yields.

Strategic Analysis & Mechanistic Insight

Substrate Properties[1][2]
  • Electrophile: 5-bromo-thiophene moiety. Electron-rich, but the C-Br bond is weak and undergoes Oxidative Addition (OA) readily.

  • Nucleophile Interference: The pyrazole ring acts as a pseudo-halide or directing group. The free

    
     is the critical failure point for standard catalysts like Pd(PPh
    
    
    
    )
    
    
    .
The "Free-NH" Trap

The primary cause of reaction failure with this substrate is off-cycle catalyst sequestration .

  • Deprotonation: The base (e.g., K

    
    CO
    
    
    
    ) deprotonates the pyrazole.
  • Coordination: The resulting pyrazolate anion (

    
    -donor) binds tightly to the electrophilic Pd(II) intermediate.
    
  • Stalling: This forms a stable "palladacycle-like" species that resists Transmetallation.

Solution: Use XPhos or SPhos .[1][2] These ligands are exceptionally bulky. They create a "protective shell" around the Pd center that permits the approach of the flat boronic acid (transmetallation) but sterically rejects the coordination of the bulky pyrazolate anion.

Mechanistic Diagram

The following diagram illustrates the catalytic cycle and the specific "poisoning" pathway that must be avoided.

SuzukiMechanism Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate (1) BaseStep Base Activation (OH- / OR- exchange) OxAdd->BaseStep TransMet Transmetallation (Rate Limiting Step) BaseStep->TransMet + Boronic Acid Poison OFF-CYCLE TRAP Pd-Pyrazolate Complex (Catalyst Death) BaseStep->Poison Unprotected NH (Low Steric Ligands) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Poison->BaseStep Reversible only with Bulky Ligands

Figure 1: Catalytic cycle highlighting the critical off-cycle trap caused by the pyrazole nitrogen. Bulky ligands (XPhos) prevent the transition to the red "Poison" state.

Optimization Matrix

For researchers adapting this protocol, the following parameter sweep is recommended based on the coupling partner (Boronic Acid).

ParameterCondition A (Standard) Condition B (Challenging) Rationale
Applicability Aryl Boronic Acids (Ph-B(OH)

)
Heteroaryl / Sterically Hindered Boronic Acids
Catalyst Pd(dppf)Cl

· DCM
Pd

(dba)

+ XPhos
XPhos is essential for difficult cases to prevent N-binding.
Loading 5 mol%2 mol% Pd / 4 mol% LigandLower loading possible with highly active G2/G3 precatalysts.
Base K

CO

(2.0 equiv)
K

PO

(3.0 equiv)
Phosphate is more soluble in dioxane/water and buffers the NH acidity better.
Solvent DME / Water (3:1)1,4-Dioxane / Water (4:1) Higher boiling point of Dioxane allows for 100°C reaction temp.
Temp 80°C100°C

Standard Operating Procedure (SOP)

Objective: Coupling of 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole (1) with 4-methoxyphenylboronic acid (Model Reaction).

Materials Checklist
  • Substrate: 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole (1.0 equiv).

  • Boronic Acid: 1.2 – 1.5 equiv.

  • Catalyst: XPhos Pd G2 Precatalyst (Sigma-Aldrich #763009) OR Pd(OAc)

    
     + XPhos (1:2 ratio).
    
  • Base: K

    
    PO
    
    
    
    (Tribasic potassium phosphate), finely ground.
  • Solvent: 1,4-Dioxane (Anhydrous) and Deionized Water (Degassed).

Step-by-Step Protocol
Step 1: Reaction Setup (Inert Atmosphere)
  • Equip a 25 mL reaction vial (microwave vial or round bottom flask) with a magnetic stir bar.

  • Add Substrate (1) (243 mg, 1.0 mmol).

  • Add Boronic Acid (1.5 mmol, 1.5 equiv).

  • Add Base (K

    
    PO
    
    
    
    , 636 mg, 3.0 mmol, 3.0 equiv). Note: Excess base is crucial to handle the acidic NH proton.
  • Add Catalyst (XPhos Pd G2, 15 mg, 0.02 mmol, 2 mol%).

    • Alternative: Add Pd(OAc)

      
       (2.2 mg) and XPhos (9.5 mg).
      
  • Seal the vial with a septum cap.

Step 2: Solvent Addition & Degassing
  • Evacuate the vial via needle/vacuum line and backfill with Argon (repeat 3 times).

  • Syringe in 1,4-Dioxane (4.0 mL) and Water (1.0 mL).

    • Critical: Solvents must be degassed (sparged with Argon for 10 mins) prior to addition to prevent Oxidative Homocoupling of the boronic acid.

Step 3: Reaction
  • Place the vessel in a pre-heated oil bath or heating block at 100°C .

  • Stir vigorously (800+ RPM). The biphasic mixture requires good mixing for phase transfer.

  • Monitor by LC-MS or TLC at 2 hours.

    • Target: Disappearance of bromide (Starting Material).

    • Typical Time: 2–6 hours.

Step 4: Workup & Purification
  • Cool to room temperature.

  • Dilute with EtOAc (20 mL) and Water (20 mL).

  • Separate layers.[1] Extract aqueous layer with EtOAc (2 x 10 mL).

  • Scavenging (Optional but Recommended): Add 100 mg of SiliaMetS® Thiol or similar Pd-scavenging silica to the organic layer and stir for 30 mins. This prevents Pd contamination in biological assays.

  • Filter through a pad of Celite.

  • Concentrate in vacuo.[1]

  • Purify via Flash Column Chromatography (SiO

    
    ).
    
    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0-50% EtOAc, as the product is polar due to the pyrazole).

Decision Tree for Troubleshooting

Use this logic flow if yields are below 50%.

Troubleshooting Start Low Yield / Incomplete? CheckSM Check LCMS for Starting Material (SM) Start->CheckSM SM_Left SM Intact CheckSM->SM_Left Yes SM_Gone SM Consumed CheckSM->SM_Gone Yes Poisoning Diagnosis: Catalyst Poisoning (Pd trapped by N-H) SM_Left->Poisoning Fix1 Action: Switch to XPhos-Pd-G3 or Protect NH (THP/SEM) Poisoning->Fix1 Dehalo Product: De-brominated Thiophene (H-sub) SM_Gone->Dehalo Major Peak Homo Product: Boronic Acid Dimer (Homocoupling) SM_Gone->Homo Major Peak Fix2 Action: Use Anhydrous Conditions (Switch to DMF, Cs2CO3) Dehalo->Fix2 Fix3 Action: Improve Degassing Add solvent slower Homo->Fix3

Figure 2: Troubleshooting workflow. The most common failure mode for this substrate is "SM Intact" due to catalyst poisoning.

References

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

    • Context: Establishes XPhos/SPhos as the standard for heteroaryl halides with free NH groups.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

    • Context: Foundational review of the mechanism and base effects.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

    • Context: Describes the use of G2/G3 precatalysts to ensure rapid initiation before c
  • User Guide: SiliaMetS® Metal Scavengers. SiliCycle Inc.Link

    • Context: Protocol for removing Palladium

Sources

procedure for cyclocondensation of hydrazine with thiophene beta-diketones

Application Note: High-Efficiency Cyclocondensation of Hydrazine with Thiophene -Diketones

Abstract & Scope

This application note details the optimized procedure for the cyclocondensation of hydrazine hydrate with thiophene-containing

1

Strategic Overview: The Chemical Challenge

The synthesis of thienyl-pyrazoles relies on the Knorr Pyrazole Synthesis , a condensation reaction between a 1,3-dicarbonyl and hydrazine. While seemingly straightforward, the reaction presents specific challenges when applied to thiophene substrates:

  • Regioselectivity: While hydrazine hydrate (

    
    ) yields a single tautomeric product, the reaction kinetics are influenced by the electronic deactivation of the carbonyl adjacent to the electron-rich thiophene ring.
    
  • Substrate Stability: Thiophene rings are sensitive to harsh oxidation; therefore, oxidative aromatization routes (from pyrazolines) are less preferred than direct condensation from

    
    -diketones.[1]
    
  • Tautomerism: The resulting

    
    -unsubstituted pyrazoles exist as rapid equilibrium tautomers (3-thienyl vs. 5-thienyl). Understanding this is crucial for interpreting NMR spectra and planning subsequent 
    
    
    -alkylation steps.
Mechanistic Pathway

The reaction proceeds via a step-wise nucleophilic attack, followed by dehydration.[1] In acidic media, the carbonyl oxygen is protonated, enhancing electrophilicity.[1]

KnorrMechanismcluster_conditionsCritical ParametersStartThiopheneBeta-DiketoneInter1HydrazoneIntermediateStart->Inter1Nucleophilic Attack(-H2O)HydrazineHydrazineHydrateHydrazine->Inter1Inter25-Hydroxy-2-pyrazoline(Cyclized)Inter1->Inter2IntramolecularCyclizationProductThienyl-Pyrazole(Aromatic)Inter2->ProductDehydration(-H2O) / AromatizationC1pH Control:Acidic catalysis speedsdehydration step.C2Solvent:Ethanol (Prot) vs.THF (Aprot)

Figure 1: Mechanistic flow of the Knorr Pyrazole Synthesis applied to thiophene substrates.

Experimental Protocols

Safety Pre-requisites
  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen.[1] Handle only in a fume hood.

  • Thiophene Derivatives: Potential stench and toxicity.[1] Bleach (hypochlorite) can be used to neutralize minor thiophene spills.[1]

Protocol A: Standard Thermal Reflux (Gram-Scale)

Best for: Scalability, high purity, and thermally stable substrates.[1]

Materials:

  • 1-(Thiophen-2-yl)butane-1,3-dione (1.0 equiv)

  • Hydrazine hydrate (80% or 64% solution) (1.2 – 1.5 equiv)[1]

  • Solvent: Ethanol (Absolute)[1]

  • Catalyst: Glacial Acetic Acid (cat.[1] 2-3 drops) or HCl

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the thiophene

    
    -diketone in 20 mL of Ethanol.
    
  • Addition: Add Hydrazine hydrate (12 mmol) dropwise at room temperature. Exotherm warning: The reaction is slightly exothermic.

  • Catalysis: Add 3 drops of Glacial Acetic Acid.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 3–5 hours.
    
    • Monitoring: Check TLC (Mobile phase: 30% EtOAc/Hexane).[1][2] The starting diketone spot should disappear.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of crushed ice/water with vigorous stirring.

    • The pyrazole usually precipitates as a white or off-white solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash with cold water (

    
    ) to remove excess hydrazine.[1]
    
  • Purification: Recrystallize from Ethanol or an Ethanol/Water mixture.[1]

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Best for: Library generation, reaction time reduction (hours

1

Procedure:

  • Preparation: In a microwave-safe process vial (2–5 mL), combine the thiophene

    
    -diketone (1.0 mmol) and Hydrazine hydrate (1.2 mmol).
    
  • Solvent: Add 2 mL of Ethanol (or perform solvent-free if using solid support like silica/Amberlyst).[1]

  • Irradiation: Cap the vial and irradiate at 120°C for 2–5 minutes (Power: Dynamic, typically 100–300W).

    • Note: If using a domestic microwave (not recommended for rigorous science but possible), use 10% power bursts of 30 seconds.[1]

  • Workup: Pour into ice water as described in Protocol A, or if solvent-free, extract with Ethyl Acetate.

Process Optimization & Troubleshooting

The following table summarizes the effects of solvent and catalyst choices on reaction outcomes.

ParameterConditionOutcomeRecommendation
Solvent Ethanol (EtOH)Good solubility, easy workup (precipitation).Standard Choice
Acetic Acid (AcOH)Acts as both solvent and catalyst.[1] Higher yield but harder workup.[1]Use for sluggish reactions.[1]
Methanol (MeOH)Similar to EtOH but lower boiling point (

).[1]
Use if substrate degrades at

.[1]
Catalyst NoneReaction proceeds but slower (6-12h).[1]Acceptable for very reactive diketones.[1]
HCl (conc.)[1]Very fast, but can cause thiophene polymerization or salt formation.[1]Avoid unless necessary.
Amberlyst-15 Solid acid catalyst, reusable, green chemistry.[1]Recommended for Green Protocols.
QC & Validation: NMR Signature

To validate the formation of the pyrazole ring, look for the following diagnostic signals in



  • Pyrazole-H4: A sharp singlet typically between

    
     6.3 – 6.8 ppm . This confirms the cyclization and aromatization.[1]
    
  • NH Proton: A broad singlet around

    
     12.5 – 13.5 ppm  (often exchangeable with 
    
    
    ).[1]
  • Thiophene Protons: Multiplets in the

    
     7.0 – 7.8 ppm  range.[1]
    

Workflow Visualization

WorkflowStartStart: Thiophene Beta-DiketoneDecisionScale / Urgency?Start->DecisionPathAPath A: Thermal Reflux(>1g, High Purity)Decision->PathAScale-upPathBPath B: Microwave(<100mg, Library Gen)Decision->PathBRapid ScreenStepAEtOH + AcOH (cat)Reflux 3-5hPathA->StepAStepBEtOH or Solvent-FreeMW 120°C, 3 minPathB->StepBCheckTLC Check(Disappearance of SM)StepA->CheckStepB->CheckWorkupPour into Ice WaterFilter PrecipitateCheck->WorkupCompletePurifyRecrystallize (EtOH)Workup->PurifyQCQC: 1H NMR(Check H4 singlet @ 6.5ppm)Purify->QC

Figure 2: Decision tree and experimental workflow for synthesis and purification.

References

  • BenchChem. (2025).[1][2] Application Notes & Protocols: Synthesis of Pyrazole Derivatives from

    
    -Keto Esters. Retrieved from [1]
    
  • Kidwai, M., et al. (2001).[1] Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemistry. Retrieved from [1]

  • Kumara, K., et al. (2021).[1] Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. Heliyon, 7(7), e07592.[1][3][4] Retrieved from

  • Fustero, S., et al. (2002).[1] The reaction between hydrazines and

    
    -dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry.[1][5] Retrieved from [1]
    
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation. Retrieved from [1]

Application Note: Buchwald-Hartwig Amination of Bromothiophene-Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists targeting the bromothiophene-pyrazole scaffold—a privileged structure in kinase inhibitor discovery (e.g., c-Met, ALK inhibitors).

This guide addresses the specific challenges of this scaffold: catalyst poisoning by the thiophene sulfur and competitive coordination by the pyrazole nitrogens.

Executive Summary & Strategic Rationale

Coupling amines to bromothiophene-pyrazole motifs requires navigating a "double-heterocycle" challenge. Standard protocols often fail due to the formation of stable, non-reactive Palladium-Sulfur or Palladium-Nitrogen complexes (catalyst resting states).

To achieve high conversion, the catalytic system must possess:

  • High Steric Bulk: To prevent the coordination of the thiophene sulfur to the Pd center.

  • Rapid Reductive Elimination: To outcompete

    
    -hydride elimination (if alkyl amines are used).
    
  • Base Compatibility: To avoid deprotonation of the pyrazole C-H or N-H (if unprotected), which can lead to side reactions.

The "Golden Standard" System

For this specific scaffold, Palladacycle Precatalysts (Pd-G3/G4) paired with Dialkylbiaryl Phosphine Ligands are the superior choice over traditional Pd(_2)(dba)(_3) systems.

ComponentRecommendationTechnical Justification
Ligand

BuBrettPhos
(Primary amines) RuPhos (Secondary amines)
The

-butyl groups provide extreme steric bulk, shielding the Pd center from thiophene sulfur poisoning.
Precatalyst Pd-G4 (e.g.,

BuBrettPhos Pd G4)
Ensures 1:1 L:Pd ratio and rapid generation of active L-Pd(0) species at low temperatures, bypassing the induction period.
Base LHMDS (1.0 M in THF)Soluble, non-nucleophilic base. Prevents ester hydrolysis and is compatible with acidic pyrazole protons (if protected).
Solvent 1,4-Dioxane or

-Amyl Alcohol
High boiling points allow for thermal activation; Dioxane is preferred for solubility of fused heterocycles.

Mechanistic Logic & Ligand Selection

The choice of ligand is the single most critical variable. The thiophene ring is electron-rich, making the oxidative addition step facile, but the subsequent steps are prone to inhibition.

Ligand Selection Decision Tree

Use the following logic to select the optimal ligand based on your specific amine nucleophile.

LigandSelection Figure 1: Ligand selection logic for bromothiophene amination. tBuBrettPhos is the privileged ligand for this scaffold. Start Select Amine Type Primary Primary Amine (R-NH2) Start->Primary Secondary Secondary Amine (R2-NH) Start->Secondary Aniline Aniline / Heteroaniline (Ar-NH2) Start->Aniline BrettPhos BrettPhos (Standard) Primary->BrettPhos General tBuBrett tBuBrettPhos (High Efficiency) Primary->tBuBrett Alkyl (Best) RuPhos RuPhos (Acyclic 2°) Secondary->RuPhos Acyclic XPhos XPhos (Cyclic 2°) Secondary->XPhos Cyclic (Piperidine/Morpholine) Aniline->BrettPhos Electron Rich Aniline->tBuBrett Electron Deficient

Detailed Experimental Protocol

Protocol A: General Coupling (Primary/Secondary Amines)

Scale: 0.5 mmol | Time: 2–12 hours | Temp: 60–100 °C

Materials
  • Substrate: Bromothiophene-pyrazole (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst:

    
    BuBrettPhos Pd G4 (2–5 mol%)
    
    • Alternative: Pd(_2)(dba)(_3) (2 mol%) +

      
      BuBrettPhos (4-8 mol%)
      
  • Base: LHMDS (1.0 M in THF, 2.0 – 2.2 equiv)

    • Alternative for base-sensitive substrates: Cs(_2)CO(_3) (3.0 equiv) in Dioxane/Water (5:1).

  • Solvent: Anhydrous 1,4-Dioxane (0.1 – 0.2 M concentration)

Step-by-Step Procedure
  • Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vial with the Bromothiophene-pyrazole (1.0 equiv) and Pd-G4 Catalyst (0.02 – 0.05 equiv).

    • Note: If using Cs(_2)CO(_3), add it at this stage.

  • Purge: Evacuate and backfill the vial with inert gas (Ar/N(_2)) three times.

  • Liquids Addition:

    • Add 1,4-Dioxane via syringe.

    • Add the Amine via syringe. (If amine is a solid, add in Step 2).

    • Add LHMDS solution dropwise over 1 minute.

    • Observation: The solution color often changes to dark orange/brown upon base addition.

  • Reaction: Seal the vial (use electrical tape or Parafilm if using a screw cap) and place in a pre-heated block at 80 °C .

    • Checkpoint: Monitor by LCMS at 1 hour. If <10% conversion, increase temp to 100 °C.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc and quench with sat. NH(4)Cl or water.

    • Filter through a pad of Celite to remove Pd black.

    • Scavenging (Optional but recommended): Stir the organic phase with SiliaMetS® Thiol or similar Pd scavenger for 30 mins to remove residual metal species, which can chelate to the pyrazole product.

Protocol B: Microwave Assisted (Difficult Substrates)

For sterically hindered amines or electron-poor thiophenes.

  • Prepare sample as above in a microwave-specific crimp vial.

  • Irradiate at 110 °C for 30 minutes .

  • Caution: Ensure the vessel is rated for the pressure generated by THF/Dioxane at this temperature.

Critical Troubleshooting & Optimization

The bromothiophene-pyrazole scaffold presents unique failure modes. Use this table to diagnose issues.

SymptomProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by Thiophene S or Pyrazole N.Switch to

BuBrettPhos
(higher bulk). Increase catalyst loading to 5-8 mol%. Ensure Pyrazole N is protected (SEM, THP).
Protodehalogenation (Ar-Br

Ar-H)

-Hydride elimination from amine or solvent.
Switch solvent to Toluene .[1] Lower temperature. Use RuPhos (promotes reductive elimination).
Dimerization (Ar-Ar)Slow transmetallation.Reduce Pd loading. Ensure inert atmosphere is rigorous (oxygen promotes homocoupling).
Starting Material Recovery Induction period failure.Do not use Pd(OAc)(_2). Switch to Pd-G4 precatalyst . Add 1 drop of water (activates boronic acids in Suzuki, but here helps solubility of inorganic bases like Cs(_2)CO(_3)).

Substrate Protection Strategy

Crucial: If your pyrazole has a free N-H, it will interfere with the catalysis by deprotonating and forming an insoluble Pd-amidate complex.

  • Recommendation: Protect the pyrazole nitrogen before amination.

  • Groups:

    • THP (Tetrahydropyranyl): Robust, cleaved by acid.

    • SEM (2-(Trimethylsilyl)ethoxymethyl): Stable to base, cleaved by TBAF/acid.

    • Boc: Not recommended if using alkoxide bases (transacylation risk) or high temps (thermal instability).

Workflow Visualization

Workflow Figure 2: Optimized experimental workflow for Bromothiophene-Pyrazole amination. Prep 1. Inert Prep (Ar/N2 Purge) Mix 2. Mix Reagents (Substrate + Pd-G4) Prep->Mix Base 3. Add Base (LHMDS/Cs2CO3) Mix->Base Heat 4. Heat (80-100°C) Base->Heat Check 5. LCMS Check (1 hr) Heat->Check Check->Heat Incomplete (+Temp/Time) Quench 6. Workup (Celite Filter) Check->Quench Complete

References

  • Buchwald, S. L., et al. "Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide."[2] Tetrahedron, 2019.[2] Link[2]

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008. Link

  • Ingoglia, B. T., et al. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters, 2014. Link

  • WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" Chemical Insights, 2024. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for the synthesis of 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole . This scaffold is a critical intermediate in medicinal chemistry, particularly for kinase inhibitors and anti-infectives.[1][2]

The standard synthesis involves a two-step sequence:

  • Claisen Condensation: 2-acetyl-5-bromothiophene

    
     1-(5-bromothiophen-2-yl)butane-1,3-dione.[1][2]
    
  • Knorr Cyclization: 1,3-diketone + Hydrazine

    
     Pyrazole.[1][2]
    

Users frequently encounter yield bottlenecks (stalling at <40%) due to the instability of the diketone intermediate and the "trapping" of the product in hydrazine-water matrices. This guide addresses these specific failure points.

Module 1: Pre-Reaction Troubleshooting (The Precursor)

Context: The quality of the 1,3-diketone intermediate (1-(5-bromothiophen-2-yl)butane-1,3-dione) is the single biggest predictor of final yield.[1][2]

Q: My 1,3-diketone intermediate looks like an oil/gum rather than a solid. Can I proceed? A: Proceed with caution, but purification is recommended. The 1,3-diketone exists in a keto-enol equilibrium.[1][2] While often an oil in crude form, residual solvents (EtOAc) or unreacted starting material (acetylthiophene) will severely hamper the next step.[1][2]

  • Diagnostic: Run a 1H NMR.[3] Look for the enol proton (

    
    ) around 12–15 ppm (broad singlet) and the methine proton (
    
    
    
    ) around 6.0–6.5 ppm.[2]
  • Action: If the precursor is <90% pure, purify via silica flash chromatography (Hexane:EtOAc gradient).[1][2] Impurities here lead to "tar" formation in the hydrazine step.

Q: Why is my Claisen condensation yield low (<50%)? A: Moisture is the likely culprit. Sodium hydride (NaH) is sensitive.[2]

  • Protocol Fix: Ensure the THF is anhydrous.

  • Stoichiometry: Use 2.0–2.5 equivalents of Ethyl Acetate (acting as both reagent and co-solvent) relative to the acetylthiophene.

  • Temperature: Start at 0°C for addition, then warm to room temperature. Do not reflux the Claisen step unless necessary, as bromothiophenes can degrade under harsh basic conditions.[1]

Module 2: The Cyclization Reaction (Optimization)

Context: The reaction of the 1,3-diketone with hydrazine hydrate.

Q: I see the product on TLC, but the reaction stalls. Adding more hydrazine doesn't help. A: You likely have a pH issue. While hydrazine is basic, the dehydration step (cyclization) is acid-catalyzed.[1][2]

  • The Fix: Add catalytic Glacial Acetic Acid (AcOH) .

  • Protocol: In Ethanol (0.5 M concentration), add the diketone and 1.2 eq Hydrazine Hydrate. Add 3–5 drops of AcOH per mmol of substrate. Reflux for 2–4 hours. The acid facilitates the elimination of water from the intermediate hydrazone.

Q: I am observing a side product that runs higher than the product on TLC. A: This is likely the "Azine" dimer. If hydrazine is limiting, one hydrazine molecule can condense with two ketone molecules.[1]

  • The Fix: Ensure Hydrazine Hydrate is in excess (1.5 to 2.0 equivalents) . Add the diketone to the hydrazine solution slowly, rather than dumping hydrazine into the diketone. This ensures hydrazine is always in local excess.

Q: Is the bromine atom stable under these conditions? A: Generally, yes. However, hydrazine is a reducing agent.[1][2] If you have trace metals (e.g., if you used a Pd-catalyzed coupling to make the starting material and didn't scavenge it), hydrazine can facilitate hydrodebromination.[1][2]

  • Prevention: Ensure starting materials are metal-free.[2] Avoid extremely high temperatures (>100°C) in sealed vessels. Standard ethanol reflux (~78°C) is safe.[2]

Module 3: Workup & Isolation (The "Goo" Phase)

Context: Pyrazoles often crash out as sticky gums due to hydrogen bonding with water and hydrazine.

Q: My product is a sticky paste and won't filter. How do I get a powder? A: Adjust the pH and solvent polarity.

  • Evaporation: Remove most of the Ethanol under reduced pressure.

  • Quench: Add ice-cold water.

  • pH Adjustment: The reaction mixture is likely basic (excess hydrazine). Neutralize carefully with 1M HCl to pH 7.0–7.5 . Caution: Going too acidic (pH < 4) will protonate the pyrazole and keep it soluble in water.

  • Trituration: If it gums, sonicate with a small amount of cold diethyl ether or hexanes to induce crystallization.[1]

Q: How do I remove the yellow color (impurities)? A: Recrystallization. The crude product is often yellow/orange due to thiophene oligomers.

  • Solvent System: Ethanol/Water (9:1) or Ethanol/Chloroform .[2]

  • Procedure: Dissolve in hot ethanol, filter hot (to remove insoluble tars), then add water dropwise until turbid. Cool slowly to 4°C.

Visual Reference Guides

Figure 1: Synthetic Pathway & Logic Flow

SynthesisPath SM 2-Acetyl-5-bromothiophene Inter 1,3-Diketone Intermediate (Keto-Enol Mix) SM->Inter Step 1: EtOAc, NaH, THF (Claisen Condensation) Prod Target Pyrazole (Solid Precipitate) Inter->Prod Step 2: N2H4·H2O, EtOH Cat. AcOH, Reflux Azine Azine Byproduct (Impurity) Inter->Azine Low Hydrazine Conc.

Caption: Standard synthetic route. Note the critical divergence to Azine impurities if hydrazine stoichiometry is uncontrolled.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Low Yield / No Precipitate CheckTLC Check TLC Problem->CheckTLC SM_Left Starting Material Remains CheckTLC->SM_Left Incomplete Conv. Complex Complex Mixture / Streaking CheckTLC->Complex Degradation Sol1 Add Cat. AcOH Increase Reflux Time SM_Left->Sol1 Sol2 Check Precursor Purity Reduce Reaction Temp Complex->Sol2

Caption: Quick diagnostic logic for in-process reaction monitoring.

Summary of Optimized Protocol

ParameterRecommendationReason
Solvent Ethanol (Absolute)Solubilizes intermediate; allows product precipitation upon cooling/water addition.[1][2]
Stoichiometry 1.0 eq Diketone : 1.5 eq Hydrazine Excess hydrazine prevents dimer (azine) formation.[2]
Catalyst Glacial Acetic Acid (3-5 drops) Accelerates the dehydration/cyclization step.
Temperature Reflux (~78°C)Required to overcome activation energy for ring closure.[2]
Workup pH Neutral (pH 7.0)Maximizes precipitation; prevents salt formation (acidic) or solubility (basic).[2]

References

  • Synthesis of 1,3-Dicarbonyls

    • Title: A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes (Claisen Condens
    • Source: National Institutes of Health (PMC).[2]

    • URL:[Link]

  • Knorr Pyrazole Synthesis Mechanism & Optimization

    • Title: Knorr Pyrazole Synthesis - Chem Help Asap (General Mechanism & Acid C
    • Source: Chem Help Asap.
    • URL:[Link]

  • Thiophene-Pyrazole Specifics

    • Title: Synthesis and characterization of new 3,5-disubstituted-4,5-dihydro-1H-pyrazole.
    • Source: SciSpace / Oriental Journal of Chemistry.
    • URL:[Link]

  • General Troubleshooting (Yields & Scale-up): Title: Troubleshooting guide for the scale-up synthesis of pyrazole compounds. Source: BenchChem.

Sources

Technical Support Center: Purification Strategies for 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole. Given the specific nature of this molecule, this document synthesizes established principles for pyrazole and brominated heterocycle purification to provide robust, field-tested strategies and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification challenges for a molecule like 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole?

A: The main challenges stem from its structure. The pyrazole ring is basic, which can cause tailing on silica gel chromatography. The bromothiophene moiety can be susceptible to degradation or debromination under harsh conditions. Common impurities often include regioisomers from the synthesis, unreacted starting materials, and colored byproducts from hydrazine decomposition.[1]

Q2: What initial assessments should I perform on my crude product?

A: Before attempting large-scale purification, it is crucial to analyze the crude material. Use Thin-Layer Chromatography (TLC) to estimate the number of components and their relative polarities. A proton NMR (¹H-NMR) spectrum of the crude product can help identify major impurities, such as starting materials or isomeric byproducts, and determine the approximate purity level.[1]

Q3: Is column chromatography the best first choice for purification?

A: Not always. If the crude product is >90% pure and crystalline, recrystallization is often more efficient and scalable. For complex mixtures with multiple, closely-eluting spots on TLC, column chromatography is the preferred method. For basic compounds like pyrazoles that may stick to silica, an acid-base extraction can be a highly effective preliminary purification step to remove non-basic impurities.[1][2]

Q4: How can I prevent my pyrazole compound from streaking on a silica gel column?

A: Streaking or tailing on silica gel is common for basic compounds like pyrazoles. To mitigate this, deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (typically 0.5-1% v/v), to the mobile phase.[2] This saturates the acidic silanol groups on the silica surface, leading to sharper peaks and better separation.

Q5: Can I use an acid-base extraction to purify this compound?

A: Yes, this can be a very effective technique. Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane). Extract with a dilute aqueous acid (e.g., 1 M HCl) to protonate the pyrazole and pull it into the aqueous layer. The aqueous layer can then be washed with fresh organic solvent to remove neutral impurities. Finally, basifying the aqueous layer (e.g., with 1 M NaOH) will precipitate the purified pyrazole, which can be collected by filtration or extracted back into an organic solvent.[1]

Purification Strategy Workflow

This diagram outlines the decision-making process for selecting an appropriate purification strategy based on the initial assessment of the crude product.

Purification_Workflow start Crude Product 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole assess Initial Assessment (TLC, ¹H-NMR) start->assess purity_check Purity >90%? assess->purity_check recrystallize Strategy 1: Recrystallization purity_check->recrystallize Yes purity_low Purity <90% or Complex Mixture purity_check->purity_low No final_product Pure Product (>98%) recrystallize->final_product acid_base_check Are Impurities Non-Basic? purity_low->acid_base_check acid_base Strategy 2: Acid-Base Extraction acid_base_check->acid_base Yes chromatography Strategy 3: Column Chromatography acid_base_check->chromatography No re_assess Re-assess Purity (TLC, NMR) acid_base->re_assess chromatography->final_product re_assess->chromatography Further Purification Needed re_assess->final_product Purity OK

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole.

Symptom / Issue Probable Cause(s) Recommended Solution(s)
Low or No Yield from Recrystallization 1. Solvent choice is suboptimal: The compound is too soluble in the cold solvent.[3] 2. Too much solvent was used: The solution is not supersaturated upon cooling.[4] 3. Crystallization was too rapid: Impurities are trapped, or very fine needles form that are hard to filter.[4]1. Perform small-scale solvent screening. Good single solvents for pyrazoles can be ethanol, methanol, or isopropanol.[5][6] For mixed systems, try dissolving in a soluble solvent (e.g., ethyl acetate) and adding an anti-solvent (e.g., hexanes) dropwise until turbidity appears.[2] 2. Evaporate some solvent under reduced pressure or gentle heating and allow the solution to cool again.[3] 3. Slow down the cooling process. Insulate the flask and allow it to cool to room temperature undisturbed before moving to an ice bath.[4][7]
Compound "Oils Out" During Recrystallization 1. High impurity level: Impurities are depressing the melting point of the compound.[4] 2. Solution is too saturated at a high temperature: The compound comes out of solution above its melting point.1. The crude product is likely too impure for recrystallization. Purify first by column chromatography to remove the bulk of impurities.[4] 2. Re-heat the mixture to redissolve the oil, add a small amount of additional solvent (1-5% more volume), and allow it to cool much more slowly.[4]
Streaking/Tailing on Silica Gel Column 1. Acidic silica: The basic nitrogen atoms of the pyrazole are interacting strongly with acidic silanol groups on the silica surface.[2] 2. Column overload: Too much material was loaded onto the column.1. Add 0.5-1% triethylamine or ammonia in methanol to your eluent system to neutralize the silica gel.[2] 2. Use an appropriate ratio of crude material to silica gel (typically 1:30 to 1:100 by weight).
Poor Separation in Column Chromatography 1. Incorrect mobile phase: The polarity of the eluent is too high (all compounds elute quickly) or too low (compounds don't move). 2. Co-eluting impurities: An impurity (e.g., a regioisomer) has a very similar polarity to the desired product.[1]1. Systematically screen solvent systems using TLC. A good starting point for N-heterocycles is a mixture of hexanes and ethyl acetate.[6] Aim for an Rf value of ~0.25-0.35 for the desired compound. 2. Try a different solvent system with different selectivities (e.g., dichloromethane/methanol). If separation is still poor, the collected fractions may require a second purification step, such as recrystallization.
Product Degradation on Column 1. Compound instability: The bromothiophene ring may be sensitive to the acidic silica gel over long exposure times. 2. Reaction with solvent: Using reactive solvents (e.g., acetone) can sometimes lead to side reactions.1. Use deactivated silica (see above) and perform the chromatography as quickly as possible (flash chromatography). Do not let the compound sit on the column for an extended period.[8] 2. Stick to relatively non-reactive solvents like hexanes, ethyl acetate, and dichloromethane.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This method is ideal for purifying crude material that contains significant impurities or isomers with different polarities.

  • TLC Analysis:

    • Dissolve a small sample of the crude product in dichloromethane or ethyl acetate.

    • Spot on a silica gel TLC plate.

    • Develop the plate using a solvent system of Hexane:Ethyl Acetate (e.g., starting with 4:1) .

    • Visualize under UV light (254 nm). Adjust the solvent ratio until the desired product has an Rf value of approximately 0.3.

    • Add 1% triethylamine to the chosen eluent system to prevent tailing.

  • Column Packing:

    • Select an appropriately sized column (aim for a silica gel mass of 50-100 times the mass of your crude product).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane:EtOAc).

    • Pour the slurry into the column and use gentle pressure or tapping to create a uniform, packed bed without air bubbles.[3]

  • Sample Loading:

    • Dissolve the crude 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole in a minimal amount of dichloromethane.

    • Add a small amount of silica gel (~1-2 times the mass of the crude product) to this solution and evaporate the solvent to create a dry powder. This is known as dry loading.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity solvent system, gradually increasing the polarity (e.g., from 9:1 to 4:1 to 2:1 Hexane:EtOAc).

    • Collect fractions in test tubes and monitor the elution process using TLC.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.[5]

Protocol 2: Purification by Recrystallization

This method is best suited for crude material that is already relatively pure (>90%) and appears solid.

  • Solvent Selection:

    • Place a small amount of the crude product into several test tubes.

    • Add a small amount of different solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) to each tube.[6][7]

    • The ideal solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution:

    • Place the bulk of the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Use the minimal amount of hot solvent necessary.[1]

  • Hot Filtration (Optional):

    • If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[7] This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7]

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

References

  • Benchchem, "Technical Support Center: Addressing Impurity Formation in Pyrazole Reactions," Benchchem Technical Support, December 2025. 1

  • Benchchem, "Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives," Benchchem Application Notes, 2025. 7

  • JETIR, "SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST," Journal of Emerging Technologies and Innovative Research, vol. 11, no. 6, June 2024.

  • Google Patents, "Method for purifying pyrazoles," WO2011076194A1, 2011.

  • Benchchem, "Troubleshooting low yields in (+)-Marmesin purification protocols," Benchchem Technical Support, 2025. 3

  • ResearchGate, "How can I purify a pyrazole compound with a N-C-N bond without using a silica column?," ResearchGate Q&A, March 2014.

  • Chemistry LibreTexts, "3.6F: Troubleshooting," Chemistry LibreTexts, April 2022.

  • Quora, "What could be reason for getting a very low yield in organic chemistry?," Quora, January 2015.

  • Google Patents, "Preparation of substituted pyrazoles and their use as anthranilamides precursors," WO2020212991A1, 2020.

  • Benchchem, "Application Notes: Synthesis of Brominated Heterocyclic Compounds," Benchchem Application Notes, November 2025. 6

  • University of Rochester, "Troubleshooting: How to Improve Yield," University of Rochester Chemistry Department, Accessed 2024.

Sources

Technical Support Center: Palladium Removal from Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PD-REM-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist

Core Directive: The Challenge of Pyrazoles

User Query: "I've synthesized a pyrazole-based API intermediate using a Suzuki coupling. Standard washes aren't working; Palladium (Pd) levels remain >500 ppm. Why is this happening and how do I fix it?"

Technical Diagnosis: The core issue is competitive coordination . Pyrazoles are excellent ligands. The


 hybridized nitrogen in the pyrazole ring acts as a strong 

-donor to Palladium. Unlike simple aromatics where Pd is loosely associated, in pyrazole synthesis, the Pd is often chelated to your product.

Standard aqueous washes (brine, EDTA) often fail because the Pyrazole-Pd bond (


) is thermodynamically more stable than the Water-Pd or EDTA-Pd complex under standard workup conditions. To remove it, you must introduce a "Super-Ligand"—a scavenger with a significantly higher affinity for Pd than the pyrazole nitrogen.

Initial Assessment & Diagnostics

Before selecting a removal protocol, quantify the problem.

Step 1: Determine the Target (Regulatory Limits)

Refer to ICH Q3D guidelines. Your target depends on the dosage and route of administration.[1]

Route of AdministrationPermitted Daily Exposure (PDE)Concentration Limit (10g daily dose)
Oral 100 µ g/day 10 ppm
Parenteral (IV) 10 µ g/day 1 ppm
Inhalation 1 µ g/day 0.1 ppm

Ref:

Step 2: Identify the Palladium Species
  • Pd(II): Common oxidation state after oxidative addition/reductive elimination cycles if the cycle isn't complete or if oxidized by air. (Orange/Red solution).

  • Pd(0): Aggregates (Palladium black). (Grey/Black particulates).

  • Colloidal Pd: Nanoparticles stabilized by the pyrazole. (Dark solution, passes through standard filters).

The Solution: Solid-Supported Scavengers (The Gold Standard)

For nitrogen-rich heterocycles like pyrazoles, Thiol (SH) and Trimercaptotriazine (TMT) functionalized silicas are the industry standard. They operate via Ligand Exchange .

Protocol A: The "Standard" Scavenging Workflow

Best for: Pd(II) species and general cleanup.

Reagents:

  • SiliaMetS® Thiol or Biotage® Si-Thiol (Broad spectrum).

  • SiliaMetS® DMT or Biotage® MP-TMT (Specific for Pd, highly effective for Ru/Rh as well).

Procedure:

  • Dissolution: Dissolve crude pyrazole product in a compatible solvent (THF, EtOAc, DMF, or MeOH). Avoid DCM if possible as it can slow kinetics with some resins.

  • Loading: Add 4-5 equivalents of Scavenger relative to the residual Pd content (not the product).

    • Pro-Tip: If Pd content is unknown, start with 10% w/w of scavenger relative to the crude product mass.

  • Incubation: Stir at 40-50°C for 4 hours .

    • Why Heat? Ligand exchange is kinetic. The Pd must dissociate from the pyrazole N to bind to the Scavenger S. Heat overcomes the activation energy barrier.

  • Filtration: Filter through a 0.45 µm pad (or Celite) to remove the scavenger.

  • Analysis: Test filtrate via ICP-MS.

Protocol B: The "Difficult Case" (High N-Content)

Best for: Stubborn Pd-Pyrazole complexes where Protocol A fails.

Reagents: SiliaMetS® Thiourea or MP-TMT .

Mechanism: TMT (Trimercaptotriazine) has three sulfur donors and forms a highly stable, insoluble precipitate with Pd, effectively "crashing" it out of the solution even in the presence of competing pyrazole ligands.

Optimization Table:

Scavenger FunctionalityBest ForMechanismCompatibility
Thiol (-SH) Pd(II), Pd(0), Ag, PbMonodentate bindingUniversal
TMT (Tri-thiol) Pd(II), Ru, RhTridentate Chelation (Very Strong)Best for N-heterocycles
Thiourea Pd(0), Pd(II)ChelatingGood for highly coordinating solvents
Activated Carbon Bulk Pd removalPhysisorption (Non-specific)Warning: May adsorb API (Yield loss)

Troubleshooting & Logic Flow

Issue 1: "I used Thiol silica, but Pd is still 200 ppm."

Root Cause: The Pd might be in the Pd(0) oxidation state (nanoparticles), which Thiol ligands bind less effectively than Pd(II). Fix:

  • Oxidative Treatment: Add a mild oxidant (e.g., exposure to air with vigorous stirring for 1 hour, or trace DMSO) to convert Pd(0)

    
     Pd(II).
    
  • Switch Scavenger: Use SiliaMetS® Thiourea or Cysteine , which have better affinity for Pd(0).

Issue 2: "I'm losing 20% of my product."

Root Cause: Non-specific binding. This usually happens with Activated Carbon or if the scavenger backbone (polystyrene vs. silica) interacts with your API. Fix:

  • Switch to Silica: If using Polymer-supported (MP-TMT), switch to Silica-supported (Si-TMT). Silica is more rigid and has less non-specific swelling/absorption.

  • Avoid Carbon: Activated carbon is "sticky" for lipophilic pyrazoles.

Visual Logic: Scavenger Selection Workflow

ScavengerSelection Start Start: High Pd in Pyrazole Product CheckOx Check Pd Oxidation State Start->CheckOx PdII Predominantly Pd(II) (Soluble/Colored) CheckOx->PdII Soluble Pd0 Predominantly Pd(0) (Black/Particulate) CheckOx->Pd0 Particulate TMT Select TMT or DMT Scavenger (High Affinity for Pd-N complexes) PdII->TMT High N-coordination (Pyrazole) Thiol Select Thiol Scavenger (General Purpose) PdII->Thiol Standard Oxidize Mild Oxidation Step (Convert Pd0 -> PdII) Pd0->Oxidize Thiourea Select Thiourea Scavenger Pd0->Thiourea Direct Scavenging Success Filter & Test (ICP-MS) TMT->Success Thiol->Success Oxidize->TMT Thiourea->Success

Caption: Decision tree for selecting the optimal scavenger based on Palladium oxidation state and substrate coordination.

Frequently Asked Questions (FAQs)

Q: Can I just use Activated Carbon (Charcoal)? A: You can, but proceed with caution. While cheap, activated carbon (e.g., Darco G-60) is non-selective. In pyrazole synthesis, yield losses of 10-20% are common because the flat aromatic pyrazole rings adsorb strongly to the carbon pores. Synthetic Carbon (e.g., Carboxen®) is a better alternative if cost precludes silica scavengers, as it is tuned for better selectivity.

Q: Why not just crystallize the product? A: Crystallization is a purification method, not a scavenging method. Pd-Pyrazole complexes can co-crystallize with your product due to similar solubility profiles (the "inclusion" phenomenon). Scavenging before crystallization is the most robust workflow.

Q: How do I remove the scavenger? A: This is the main advantage of solid supports. Simple filtration.[2]

  • Silica-based: Filters fast, no swelling.

  • Polymer-based (Resins): May swell in THF/DCM. Ensure you wash the filter cake with a polar solvent (MeOH) to recover any API trapped in the resin matrix.

Q: Can I use these scavengers in flow chemistry? A: Yes. Cartridges (e.g., Biotage® ISOLUTE or SiliCycle E-PAK) are excellent for this. Recirculating the solution through a Thiol cartridge at 50°C is often more efficient than batch stirring because it maximizes surface area contact.

References & Authority

  • ICH Q3D Guideline for Elemental Impurities. European Medicines Agency.Link

  • Palladium Scavenging Guide. Biotage.Link

  • SiliaMetS® Metal Scavengers User Guide. SiliCycle.Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • Phillips, S. T., et al. (2016). Evaluation of Metal Scavengers for Palladium Removal from Pharmaceutical Intermediates. Organic Process Research & Development. Link

Sources

minimizing side reactions in hydrazine condensation with thiophene precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for minimizing side reactions in hydrazine condensation with thiophene precursors. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this crucial synthetic transformation. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level conceptual questions that form the foundation for successful thiophene-hydrazone synthesis.

Q1: What is the fundamental mechanism of acid-catalyzed hydrazone formation?

The reaction proceeds via a two-step nucleophilic addition-elimination mechanism. First, the acid catalyst protonates the carbonyl oxygen of the thiophene precursor (aldehyde or ketone), which significantly increases the electrophilicity of the carbonyl carbon. The weakly nucleophilic nitrogen of hydrazine then attacks the activated carbonyl carbon. This is followed by proton transfer and subsequent elimination of a water molecule to yield the final C=N double bond of the hydrazone.

Q2: Why is controlling the pH so critical in this reaction?

The reaction rate is highly dependent on a delicate pH balance.[1]

  • In highly acidic conditions (low pH): The hydrazine, being basic, will be fully protonated to the hydrazinium ion (H₃N-NH₂⁺). This protonation neutralizes its nucleophilicity, preventing it from attacking the carbonyl carbon, thus stalling the reaction.

  • In neutral or basic conditions (high pH): The carbonyl group of the thiophene precursor is not sufficiently activated (protonated) to be attacked by the weakly nucleophilic hydrazine. Therefore, a mildly acidic environment (typically pH 4-5), often achieved with a catalytic amount of an acid like glacial acetic acid, provides the optimal balance between activating the carbonyl group and preserving the nucleophilicity of the hydrazine.[1][2]

Q3: What is the most common side product, and what factors promote its formation?

The most prevalent side product is the azine .[1] An azine is formed when one molecule of hydrazine reacts with two molecules of the thiophene aldehyde or ketone.[3]

  • Mechanism of Formation: This occurs when the initially formed hydrazone still possesses a nucleophilic -NH₂ group that can react with a second molecule of the carbonyl compound.

  • Promoting Factors:

    • Stoichiometry: Using an excess of the thiophene carbonyl compound significantly favors azine formation.

    • High Temperatures: Higher reaction temperatures can provide the activation energy needed to form the more thermodynamically stable, conjugated azine system.[1]

Q4: How does the electronic nature of the thiophene ring influence the reaction?

The thiophene ring is an electron-rich aromatic system, more so than benzene.[4][5] This inherent reactivity can sometimes lead to undesired side reactions.

  • Electron-donating groups (EDGs) on the thiophene ring (e.g., alkyl, methoxy) will increase the electron density of the ring, potentially making it more susceptible to electrophilic attack under acidic conditions. However, they generally have a minimal effect on the primary condensation reaction at the carbonyl center.

  • Electron-withdrawing groups (EWGs) (e.g., nitro, cyano) decrease the ring's reactivity but can also slightly deactivate the carbonyl group towards nucleophilic attack, potentially slowing the reaction rate.

Part 2: Troubleshooting Guide

This guide addresses specific experimental issues in a problem-and-solution format.

Issue 1: Low or No Yield of the Desired Hydrazone

Q: My reaction shows primarily unreacted starting materials by TLC. What are the likely causes and solutions?

This is a common issue that typically points to problems with reaction setup or reagent quality.

Troubleshooting Flowchart for Low Yield

start Problem: Low Yield check_reagents 1. Verify Reagent Quality start->check_reagents sub_reagents1 Is Hydrazine fresh? (Can degrade over time) check_reagents->sub_reagents1 Action sub_reagents2 Is Thiophene Precursor pure? check_reagents->sub_reagents2 Action check_ph 2. Confirm pH sub_ph1 Is catalyst present? (e.g., Acetic Acid) check_ph->sub_ph1 Action sub_ph2 Is pH too low/high? (Optimal: 4-5) check_ph->sub_ph2 Action check_conditions 3. Evaluate Reaction Conditions sub_cond1 Is temperature adequate? (Often requires reflux) check_conditions->sub_cond1 Action sub_cond2 Is reaction time sufficient? (Monitor by TLC) check_conditions->sub_cond2 Action sub_reagents1->check_ph If reagents are good sub_reagents2->check_ph If reagents are good sub_ph1->check_conditions If pH is correct sub_ph2->check_conditions If pH is correct cluster_conditions Control Factors ThioCHO Thiophene Aldehyde (T-CHO) Hydrazine Hydrazine (H2N-NH2) Hydrazone Desired Hydrazone (T-CH=N-NH2) Hydrazine->Hydrazone + 1 eq. T-CHO (Desired Path) Azine Azine Side Product (T-CH=N-N=CH-T) Hydrazone->Azine + 1 eq. T-CHO (Side Reaction) Stoich Use slight excess of Hydrazine Stoich->Hydrazone Favors Temp Avoid excessively high temperatures Temp->Azine Promotes start Crude Product (Oil) wash Wash with non-polar solvent (e.g., cold n-hexane) to remove aldehyde start->wash triturate Triturate: Stir vigorously with cold pentane/hexane wash->triturate If still oily recrystallize Attempt Recrystallization triturate->recrystallize Failure solid Solid Product triturate->solid Success chromatography Consider Column Chromatography recrystallize->chromatography Failure recrystallize->solid Success chromatography->solid Success purified_oil Purified Oil chromatography->purified_oil If non-crystalline

Sources

Validation & Comparative

Comparative Analysis of Ionization and Fragmentation Dynamics in Bromothiophene-Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bromothiophene-pyrazole hybrids represent a critical scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors and anti-inflammatory agents. However, their structural characterization presents unique challenges due to the competing fragmentation pathways of the halogenated thiophene ring and the nitrogen-rich pyrazole core.

This guide provides a comparative analysis of Electrospray Ionization (ESI) versus Electron Ionization (EI) workflows for these compounds. By examining the specific mass spectrometry (MS) fragmentation patterns, we establish a self-validating protocol for structural confirmation, focusing on the diagnostic utility of the bromine isotopic signature and specific ring-cleavage events.

Comparative Analysis: Ionization Modalities

The choice of ionization technique dictates the observed spectral fingerprint. For bromothiophene pyrazoles, the trade-off lies between molecular ion stability (ESI) and structural fingerprinting (EI).

Table 1: Performance Matrix of Ionization Techniques
FeatureElectrospray Ionization (ESI) Electron Ionization (EI) Application Note
Primary Ion Observed

(Protonated Molecule)

(Radical Cation)
ESI is preferred for purity checks; EI for structural elucidation.
Bromine Integrity High (Retains Br bond)Low to Moderate (Frequent debromination)EI often leads to rapid loss of

, complicating isotopic confirmation.
Fragmentation Energy Tunable (via Collision Induced Dissociation - CID)Fixed (Standard 70 eV)ESI-CID allows "energy ramping" to observe sequential losses.
Sensitivity High (pg/mL range)Moderate (ng/mL range)ESI is essential for DMPK/metabolite studies.
Key Spectral Artifacts Adducts (

,

)
Extensive background noiseESI adducts can suppress the protonated signal if solvents are not high-purity.

Detailed Fragmentation Mechanisms[1][2]

To accurately assign structure, one must understand the causality behind the spectral peaks. The fragmentation of bromothiophene pyrazoles follows a logic governed by bond dissociation energies (BDE) and charge stabilization.

The Bromine Isotopic Signature (The "Anchor")

Before analyzing fragmentation, the parent ion must be validated via the bromine isotope pattern. Natural bromine exists as


 and 

in an approximate 1:1 ratio.
  • Observation: A doublet peak separated by 2 m/z units (

    
     and 
    
    
    
    ) of nearly equal intensity.
  • Validation Check: If the

    
     peak is missing or 
    
    
    
    relative abundance, the compound has likely undergone debromination or is not the target brominated species.
Primary Fragmentation Pathways

Upon collisional activation (CID in ESI or 70 eV in EI), the molecule undergoes three distinct pathways:

  • Pathway A: Homolytic Debromination (Diagnostic)

    • Mechanism: Cleavage of the

      
       bond on the thiophene ring.
      
    • Result: Loss of neutral bromine radical (

      
      , 79/81 Da).
      
    • Signal: Appearance of

      
      . This peak collapses the isotopic doublet into a singlet, confirming the loss of the halogen.
      
  • Pathway B: Pyrazole Ring Cleavage (RDA-like)

    • Mechanism: The pyrazole ring is robust but can undergo Retro-Diels-Alder (RDA) type cleavage or loss of small nitrogenous species.

    • Result: Ejection of

      
       (28 Da) or 
      
      
      
      (27 Da).
    • Context: This is more common in EI or high-energy CID.

  • Pathway C: Thiophene Desulfurization

    • Mechanism: Fragmentation of the thiophene ring often involves the loss of

      
       (44 Da) or 
      
      
      
      fragments.
    • Significance: This confirms the integrity of the thiophene core.

Visualization of Signaling Pathways

The following diagrams illustrate the logical flow of fragmentation and the decision process for method selection.

Diagram 1: Mechanistic Fragmentation Pathway

Caption: Step-by-step fragmentation cascade of the Bromothiophene-Pyrazole scaffold under collision-induced dissociation.

FragmentationPathway Parent Parent Ion [M+H]+ (Isotopic Doublet 1:1) Debromination Fragment [M-H-Br]+ (Loss of Br radical) Parent->Debromination Low CE (10-20 eV) Loss of 79/81 Da PyrazoleCleavage Pyrazole Ring Opening (Loss of N2 / HCN) Parent->PyrazoleCleavage Medium CE (20-35 eV) Loss of 28/27 Da ThiopheneFrag Thiophene Degradation (Loss of CS) Debromination->ThiopheneFrag High CE (>40 eV) Loss of 44 Da FinalFrag Core Scaffold Ions (Stable Aromatic Remnants) PyrazoleCleavage->FinalFrag ThiopheneFrag->FinalFrag

Diagram 2: Method Selection Decision Tree

Caption: Logical workflow for selecting ESI vs. EI based on analytical requirements.

MethodSelection Start Analytical Goal Purity Purity/Quantitation? Start->Purity Structure Structural Elucidation? Start->Structure ESI Method A: ESI-MS/MS (Soft Ionization) Purity->ESI High Sensitivity Structure->ESI If unstable in GC EI Method B: EI-MS (Hard Ionization) Structure->EI Library Matching Outcome1 Intact [M+H]+ Preserved Br Isotope Pattern ESI->Outcome1 Outcome2 Fragment Rich Fingerprint Identification EI->Outcome2

Validated Experimental Protocol

To ensure reproducibility, follow this self-validating protocol. This workflow is designed to maximize the detection of the brominated parent ion while facilitating controlled fragmentation.

Sample Preparation
  • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (ACN). Avoid protic solvents if analyzing labile derivatives.

  • Concentration: Prepare a stock at 1 mg/mL, dilute to 1 µg/mL for ESI infusion.

  • Additives: Add 0.1% Formic Acid to enhance protonation (

    
    ) efficiency.
    
Instrument Parameters (Triple Quadrupole / Q-TOF)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.0 - 3.5 kV (Too high causes in-source fragmentation).

  • Cone Voltage: 20-30 V. Critical: Optimize this to maximize the

    
     doublet. Excess voltage mimics "hard" ionization.
    
  • Source Temperature: 120°C (Keep low to prevent thermal degradation of the C-Br bond).

  • Desolvation Temperature: 350°C.

Collision Energy (CE) Ramping Workflow

Instead of a single energy, acquire spectra at three distinct levels to map the molecule:

  • Low Energy (10 eV): Confirm Parent Ion (

    
    ). Verify 1:1 Br isotope ratio.
    
  • Medium Energy (25 eV): Induce Pyrazole cleavage. Look for

    
    .
    
  • High Energy (45+ eV): Force Debromination and Thiophene cleavage. Look for

    
     and low mass aromatic fragments.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (General reference for isotopic patterns and halogenated fragmentation).

  • Karminski-Zamola, G., et al. (1995).[2] Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides. Rapid Communications in Mass Spectrometry. Link

  • Salem, M. A. I., et al. (2014).[3] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines. International Journal of Materials and Chemistry. Link

  • Liang, X., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. Link

  • Asif, N., et al. (2013).[4] Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry. Link

Sources

elemental analysis standards for 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Elemental Analysis of 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole: Standards and Methodologies

For researchers and professionals in drug development, the precise characterization of novel chemical entities is a foundational requirement for advancing a compound from discovery to clinical evaluation. The heterocyclic compound 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole, with its distinct combination of bromine, sulfur, and nitrogen atoms, presents a unique analytical challenge. Verifying its elemental composition is not merely a procedural step but a critical validation of its chemical identity and purity.

This guide provides a comprehensive comparison of the analytical standards and experimental methodologies required for the accurate elemental analysis of this compound. Moving beyond a simple listing of protocols, we will explore the causality behind methodological choices, compare alternative approaches, and present the data in a framework that ensures scientific integrity and reproducibility.

Theoretical Elemental Composition: The Analytical Benchmark

Before any experimental analysis, the theoretical elemental composition must be calculated. This serves as the benchmark against which all empirical data are measured. The structure of 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole dictates its molecular formula and weight.

Molecular Formula: C₈H₇BrN₂S

Molecular Weight: 243.13 g/mol

Based on this, the theoretical weight percentages of each element are calculated as follows:

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Weight ( g/mol )Theoretical Percentage (%)
CarbonC12.011896.08839.52%
HydrogenH1.00877.0562.90%
BromineBr79.904179.90432.86%
NitrogenN14.007228.01411.52%
SulfurS32.06132.06013.19%
Total 243.122 99.99%

The primary goal of the subsequent analyses is to obtain experimental values that align with these theoretical percentages within an acceptable margin of error, typically ±0.4% for journal publication and regulatory submission standards.[1]

Core Analytical Methodologies: A Two-Pronged Approach

No single instrument can determine the full elemental composition of this molecule. The presence of carbon, hydrogen, nitrogen, and sulfur alongside a halogen (bromine) necessitates a combination of analytical techniques. The most robust and widely accepted approach involves two distinct methods: CHNS Combustion Analysis and Combustion Ion Chromatography (CIC) for bromine.

CHNS Analysis via Combustion

This technique, often based on the Pregl-Dumas method, is the gold standard for determining carbon, hydrogen, nitrogen, and sulfur content in organic matrices.[2][3]

Principle of Operation: A small, precisely weighed sample (typically 1-3 mg) undergoes complete and instantaneous oxidation in a high-temperature furnace (ca. 1000°C) within an oxygen-rich environment.[3][4][5] This "flash combustion" converts the elements into their gaseous oxides:

  • Carbon → Carbon Dioxide (CO₂)

  • Hydrogen → Water (H₂O)

  • Nitrogen → Nitrogen Gas (N₂) and its oxides (NOₓ)

  • Sulfur → Sulfur Dioxide (SO₂)

The resulting gas mixture is then swept by an inert carrier gas (typically helium) through a reduction chamber containing heated copper to convert nitrogen oxides to N₂.[3] Finally, the gases (CO₂, H₂O, N₂, SO₂) are separated, typically by a gas chromatography column, and quantified using a thermal conductivity detector (TCD).[4][6]

Bromine & Sulfur Analysis via Combustion Ion Chromatography (CIC)

While CHNS analyzers can detect sulfur, Combustion Ion Chromatography (CIC) offers a highly sensitive and specific method for halogen analysis and can be used for simultaneous sulfur determination.[7][8] This makes it the preferred method for a comprehensive analysis of halogenated compounds.

Principle of Operation: The CIC workflow combines combustion with ion chromatography.[8]

  • Combustion: The sample is combusted in a furnace at high temperatures (≥900 °C) in a stream of oxygen.[8] Halogen-containing compounds are converted to hydrogen halides (HBr), while sulfur is oxidized to sulfur dioxide (SO₂).[8]

  • Absorption: The gaseous combustion products are directed into an aqueous absorption solution. This solution traps the gases, where they are converted into their corresponding ionic forms: bromide (Br⁻) and sulfate (SO₄²⁻).[8][9]

  • Analysis: The absorption solution is then automatically injected into an ion chromatograph. The ions are separated based on their interaction with an ion-exchange column and quantified by a conductivity detector.[9]

Comparison of Primary Analytical Standards

The choice of methodology is dictated by the elements of interest and the required precision.

FeatureCHNS Combustion AnalysisCombustion Ion Chromatography (CIC)
Elements Determined C, H, N, SHalogens (F, Cl, Br, I), S
Principle Flash combustion, GC separation, TCD detection.[3][4]High-temperature combustion, aqueous absorption, ion chromatography separation and conductivity detection.[8][9]
Sample Throughput High (fully automated, ~12 minutes per sample).[7]High (fully automated in-line systems).[8]
Accuracy & Precision High, typically achieving the ±0.4% standard.[1]High, with excellent recoveries (96-103%) and detection limits in the sub-ppm range.[8]
Advantages Well-established, rapid, and reliable for core organic elements.Simultaneous and speciated analysis of all halogens and sulfur; ideal for complex matrices.[8]
Limitations Not suitable for direct halogen determination.Higher initial instrument cost compared to basic combustion analyzers.

Causality Behind Method Selection: For 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole, a CHNS analyzer is essential for the carbon, hydrogen, and nitrogen backbone. While it can determine sulfur, using CIC for both bromine and sulfur provides a cross-validation of the sulfur content, adding a layer of trustworthiness to the overall analysis. This dual-method approach ensures that every key heteroatom is measured with the most appropriate and accurate technology.

Experimental Protocols and Data Validation

Achieving accurate results is contingent on meticulous experimental execution and the use of certified reference materials (CRMs) for calibration.

General Workflow for Elemental Analysis

The overall process from sample submission to final data validation follows a structured path.

G cluster_0 Sample Preparation & Weighing cluster_1 Analytical Methods cluster_2 Data Processing & Validation P1 Homogenize Sample (Mortar & Pestle) P2 Dry Sample (Vacuum Oven, if needed) P1->P2 P3 Accurately Weigh 1-3 mg (Microbalance) P2->P3 A1 CHNS Combustion Analysis P3->A1 Sample 1 A2 Combustion Ion Chromatography (Br & S Analysis) P3->A2 Sample 2 D1 Calculate Experimental Wt% A1->D1 A2->D1 D2 Compare with Theoretical Values D1->D2 D3 Verify Deviation is <0.4% D2->D3 F1 Purity & Formula Confirmed D3->F1 Pass

Caption: Overall workflow for elemental analysis.

Protocol 1: CHNS Analysis
  • Instrument Calibration: Calibrate the CHNS analyzer using certified reference materials. A standard like Sulfanilamide (C₆H₈N₂O₂S) or BBOT (C₂₆H₂₆N₂O₂S) is ideal as it contains all four elements of interest.[6]

  • Sample Preparation: Accurately weigh 1-3 mg of the dried, homogenized test compound into a tin capsule using a microbalance.[5]

  • Analysis: Place the capsule into the instrument's autosampler. Initiate the combustion sequence.

  • Data Acquisition: The instrument software records the detector signals and calculates the weight percentages of C, H, N, and S based on the calibration curve.

Protocol 2: Bromine and Sulfur Analysis via CIC

G cluster_0 Combustion & Absorption cluster_1 Ion Chromatography S1 Weighed Sample in Boat S2 Furnace (≥900°C) + O₂ Stream S1->S2 S3 Gaseous Products (HBr, SO₂, CO₂, H₂O) S2->S3 S4 Absorption Module (Aqueous Solution) S3->S4 S5 Ionic Solution (Br⁻, SO₄²⁻) S4->S5 I1 Injection Loop S5->I1 Inject I2 Separator Column (Ion Exchange) I1->I2 I3 Suppressor I2->I3 I4 Conductivity Detector I3->I4 I5 Chromatogram (Peak for Br⁻, SO₄²⁻) I4->I5

Caption: Workflow for Combustion Ion Chromatography (CIC).

  • Instrument Calibration: Calibrate the ion chromatograph using certified aqueous standards of bromide and sulfate.

  • Sample Preparation: Weigh 1-3 mg of the test compound into a combustion boat.

  • Combustion: Place the boat into the CIC system's autosampler. The system will automatically introduce the sample into the furnace for combustion.

  • Absorption & Analysis: The system automatically traps the combustion gases in the absorption module and injects the resulting solution into the IC for analysis.

  • Data Acquisition: The software identifies and quantifies the bromide and sulfate peaks to determine their original weight percentage in the sample.

Complementary Techniques for Purity Verification

While elemental analysis is essential for determining the empirical formula, it should be supported by other analytical techniques to provide a complete picture of a compound's identity and purity.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement of the parent ion. For C₈H₇BrN₂S, the experimental mass should be within 5 ppm of the calculated exact mass, confirming the molecular formula.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the compound's specific chemical structure and can reveal the presence of solvent residues or other impurities.[1]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound by separating it from any non-volatile impurities. A pure sample should ideally show a single major peak.

Conclusion

The elemental analysis of 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole is a multi-faceted process that requires a combination of advanced analytical techniques. A standard CHNS combustion analysis coupled with a specific halogen-determination method like Combustion Ion Chromatography provides a complete and validated elemental profile. This dual-methodology approach, grounded in careful sample preparation and calibration with certified reference materials, ensures the high level of accuracy and trustworthiness demanded in pharmaceutical research and development. The data obtained from these methods, when used in conjunction with spectroscopic and chromatographic techniques, provides incontrovertible evidence of the compound's identity, empirical formula, and purity.

References

  • Halogen Analysis by Combustion Ion Chromatography. Elemental Lab. [Link]

  • Halogen Analysis using Combustion Ion Chromatography. Thermo Fisher Scientific. (2015). YouTube. [Link]

  • Sulphur and Halide Determination by Combustion Ion Chromatography. (2022). LCGC International. [Link]

  • Combustion Elemental Analysis. Analytik Jena. [Link]

  • CHNSO Organic Elemental Analysis – Sample Preparation. Mettler Toledo. [Link]

  • CHNS Analysis. Eurofins Scientific. (2026). [Link]

  • CHNS Elemental Analysers. (2008). The Royal Society of Chemistry. [Link]

  • Kuveke, R. E. H., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 855-863. [Link]

  • Electronic Supporting information for Elemental analysis: an important purity control but prone to manipulations. Royal Society of Chemistry. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

Immediate Action Required: Treat 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole as a Potent Bioactive Irritant with potential acute toxicity.[1]

This compound belongs to a class of halogenated heteroaryl pyrazoles often used as scaffolds in kinase inhibitor development. Due to the combination of the electron-rich thiophene ring and the bioactive pyrazole core, this substance presents risks regarding respiratory sensitization, ocular damage, and halogenated waste management .

The Golden Rule: Do not rely solely on PPE. Your primary defense is the Engineering Control (Fume Hood) . PPE is the redundancy layer for when engineering controls fail.

Hazard Identification & Structural Analysis

To understand the safety requirements, we must analyze the molecule's pharmacophores. We apply the Precautionary Principle where specific toxicological data is absent.

Structural FeatureAssociated HazardGHS Classification (Inferred/Class)
Bromine Substituent Heavy halogen; increases lipophilicity (skin absorption) and requires segregated disposal.[1][2]H411 (Toxic to aquatic life)
Thiophene Ring Metabolic activation potential (epoxidation); potential skin/respiratory sensitizer.H317 (Skin Sensitization)
Pyrazole Core Bioactive scaffold; potential for mucous membrane irritation.H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3] Irrit.)
General Solid State Fine particulate dust; inhalation risk.H302 (Harmful if swallowed)

Hierarchy of Controls & PPE Decision Matrix

Effective safety is not static; it adapts to the state of the matter (Solid vs. Solution).

Visualization: PPE Decision Logic

PPE_Decision_Matrix Start Start: Handling 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole State_Check Determine Physical State Start->State_Check Solid Solid / Powder Form State_Check->Solid Solution Dissolved in Solvent (e.g., DMSO, DCM) State_Check->Solution Hood Engineering Control: Certified Fume Hood (Face Velocity 80-100 fpm) Solid->Hood Primary Resp_Solid Respiratory: N95 (Minimum) or P100 (If outside hood) Solid->Resp_Solid Secondary Glove_Solid Gloves: Single Nitrile (4 mil) Solid->Glove_Solid Solution->Hood Primary Glove_Sol Gloves: Double Nitrile or Silver Shield (if Halogenated Solvent) Solution->Glove_Sol Eye_Sol Eyes: Chemical Splash Goggles Solution->Eye_Sol

Figure 1: Adaptive PPE selection based on the physical state of the chemical.[1] Note the escalation in glove requirements when in solution.

Detailed PPE Specifications

A. Hand Protection (The Barrier)

Protocol:

  • Solid Handling: Standard Nitrile gloves (minimum 0.11 mm / 4 mil thickness) are sufficient for weighing dry powder.

  • Solution Handling: If dissolved in organic solvents (DCM, Chloroform), the solvent acts as a vehicle, carrying the brominated compound through the glove.

    • Requirement:Double Gloving . Wear a colored nitrile underglove and a standard nitrile outer glove.

    • Indicator: If the outer glove deforms or changes color, change immediately. The inner glove provides the "time to retreat."

B. Eye & Face Protection

Protocol:

  • Standard: ANSI Z87.1 compliant safety glasses with side shields.[1]

  • High Risk: If heating the compound or using pressure (e.g., flash chromatography), upgrade to Chemical Splash Goggles . The thiophene moiety is a potent lachrymator (tear inducer) if aerosolized.

C. Respiratory Protection

Protocol:

  • Primary: All open handling must occur inside a fume hood.

  • Secondary (Spill/Outside Hood): Use a NIOSH-approved N95 or P100 particulate respirator.[1]

    • Why? The bromine atom increases molecular weight, but the powder can still be electrostatic and easily inhaled. Inhalation allows direct access to the bloodstream, bypassing first-pass metabolism.[1]

Operational Protocols: Step-by-Step

Workflow 1: Weighing & Transfer

Objective: Prevent static-driven dispersion of the brominated powder.[1]

  • Preparation: Place the analytical balance inside a balance enclosure or fume hood.

  • Static Control: Use an anti-static gun or ionizing bar on the spatula and weighing boat. Halogenated heterocycles are prone to static charge buildup.

  • Transfer: Do not pour from the stock bottle. Use a clean spatula to transfer small amounts.

  • Decontamination: Immediately wipe the balance area with a tissue dampened with methanol, then dispose of the tissue as Solid Hazardous Waste .

Workflow 2: Reaction Setup & Solubilization

Objective: Mitigate "Vehicle Effect" skin absorption.[1]

  • Solvent Choice: If possible, avoid DCM (Dichloromethane). Use Ethyl Acetate or Ethanol.[1] DCM rapidly permeates nitrile, carrying the bromothiophene pyrazole with it.

  • Addition: Add solvent slowly down the side of the vessel to minimize aerosol generation.

  • Heating: If reflux is required, ensure the condenser is active before heating. Thiophene derivatives can have significant vapor pressure upon heating.

Emergency Response & Waste Disposal

Spill Cleanup Protocol

Scenario: 500mg of powder spilled on the benchtop.

  • Evacuate: Step back and allow dust to settle (1 minute).

  • PPE Upgrade: Don double gloves and an N95 mask.

  • Contain: Cover the spill with a damp paper towel (water or ethanol) to prevent dust lofting.

  • Clean: Scoop up the damp material. Wipe the surface 3 times with solvent-soaked pads.[1]

  • Verify: Use a UV lamp (254 nm). The conjugated pyrazole-thiophene system will likely fluoresce, revealing uncleaned residues.[1]

Waste Disposal Logic (Critical)

Directive: This compound contains Bromine . It must NOT go into the general organic waste stream if that stream is destined for standard incineration without scrubbers.

  • Stream: Halogenated Organic Waste.

  • Labeling: Must explicitly state "Contains Bromine/Thiophene."

  • Why? Incineration of brominated compounds without proper scrubbers releases Hydrogen Bromide (HBr) and potentially brominated dioxins.

Visualization: Waste Stream Routing

Waste_Disposal Waste Waste Generated: 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole Check_Halogen Contains Halogens? (Br, Cl, F, I) Waste->Check_Halogen Non_Hal General Organic Waste (Non-Halogenated) Check_Halogen->Non_Hal NO Hal_Waste HALOGENATED Waste Stream (High BTU / Scrubbed Incineration) Check_Halogen->Hal_Waste YES (Bromine) Trash Regular Trash Check_Halogen->Trash NEVER Final Eco-Compliant Destruction Hal_Waste->Final Prevents HBr/Dioxin Formation

Figure 2: Critical waste routing.[1] The presence of the Bromine atom mandates the "Halogenated" waste stream to prevent toxic emissions during destruction.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1201423, 3-bromo-5-methyl-1H-pyrazole. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Hierarchy of Controls. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 3-bromo-5-methyl-1H-pyrazole (EC 804-261-9).[1] Retrieved from [Link][1]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.